Product packaging for (Pyridin-2-ylmethylideneamino)thiourea(Cat. No.:CAS No. 3608-75-1)

(Pyridin-2-ylmethylideneamino)thiourea

Katalognummer: B184964
CAS-Nummer: 3608-75-1
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: GXBCCUBTQFNGFA-YHYXMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(Pyridin-2-ylmethylideneamino)thiourea is a thiourea derivative with significant research value in medicinal chemistry, particularly as a precursor to thiosemicarbazone ligands known for their versatile biological activities. These compounds are extensively studied for their potent inhibitory effects on carbonic anhydrase (CA) isoenzymes, including the tumor-associated isoforms hCA IX and XII . The overexpression of these transmembrane enzymes is a hallmark of hypoxic tumors, where they play a critical role in regulating the extracellular pH to promote cancer cell survival, invasion, and metastasis . The sulphonyl thiourea moiety, a key functional group in this compound class, is recognized for its ability to interact with the zinc ion in the active site of carbonic anhydrases, thereby exerting enzyme inhibition . Beyond carbonic anhydrase inhibition, thiourea derivatives demonstrate a broad spectrum of investigated pharmacological properties, including antitumor, antiviral, antibacterial, and antifungal activities, making them a privileged scaffold in drug discovery . Consequently, this compound serves as a critical building block for researchers developing novel therapeutic agents targeting enzymatic pathways in cancers and other diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4S B184964 (Pyridin-2-ylmethylideneamino)thiourea CAS No. 3608-75-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(pyridin-2-ylmethylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCCUBTQFNGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272303
Record name Pyridine-2-carbaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3608-75-1
Record name Pyridine-2-carbaldehyde thiosemicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3608-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formylpyridine thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2-carbaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Pyridin-2-ylmethylideneamino)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (Pyridin-2-ylmethylideneamino)thiourea, a thiosemicarbazone derivative of considerable interest in medicinal chemistry. This document details the experimental protocol for its synthesis, presents a thorough analysis of its spectroscopic properties, and explores its potential mechanism of action as an anticancer agent.

Introduction

This compound, also known as 2-pyridineformyl thiosemicarbazone, belongs to the thiosemicarbazone class of compounds. These molecules are characterized by the presence of a sulfanylidene-hydrazinecarboxamide moiety linked to a pyridine ring via an azomethine group. Thiosemicarbazones have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including potent anticancer, antiviral, antibacterial, and antifungal properties. Their biological activity is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes and the generation of reactive oxygen species (ROS), ultimately inducing cellular apoptosis. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward condensation reaction between pyridine-2-carboxaldehyde and thiosemicarbazide. This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous thiosemicarbazones.

Materials:

  • Pyridine-2-carboxaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Diethyl Ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in warm ethanol.

  • To this solution, add pyridine-2-carboxaldehyde (1.0 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then heated under reflux for a specified period, typically 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold deionized water and then with a small amount of diethyl ether to remove any unreacted starting materials.

  • The purified this compound is dried in a desiccator.

  • The melting point of the final product is determined and compared with literature values to assess its purity. The yield of the reaction should be calculated.

Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and reported quantitative data for this compound.

Physical and Analytical Data
ParameterValue
Molecular FormulaC₇H₈N₄S
Molecular Weight180.23 g/mol
AppearanceYellowish solid
Melting PointApproximately 215-220 °C (decomposes)
YieldTypically > 80%
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.70s1HN-H (Thiourea)
~8.60d1HPyridine H-6
~8.40s1HCH=N (Azomethine)
~8.20s1HNH₂ (Thiourea)
~8.00t1HPyridine H-4
~7.80d1HPyridine H-3
~7.40t1HPyridine H-5
~7.75s2HNH₂ (Thiourea)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~178.0C=S (Thiourea)
~153.0Pyridine C-2
~149.5Pyridine C-6
~142.5CH=N (Azomethine)
~137.0Pyridine C-4
~124.5Pyridine C-5
~120.0Pyridine C-3

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3430N-H stretching (asymmetric, NH₂)
~3270N-H stretching (symmetric, NH₂)
~3160N-H stretching (thiourea)
~1600C=N stretching (azomethine)
~1580C=C stretching (pyridine ring)
~1110C=S stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

λmax (nm)Solvent
~320Ethanol
~275Ethanol

Potential Anticancer Signaling Pathway

Thiosemicarbazones, particularly those with pyridyl moieties, have been shown to exert their anticancer effects through multiple mechanisms. A prominent pathway involves the chelation of intracellular iron and copper, leading to the generation of reactive oxygen species (ROS) and the activation of cellular stress pathways. One such pathway is the AMPK-dependent energy homeostasis pathway, which is often dysregulated in cancer cells.

The following diagram illustrates a plausible signaling cascade initiated by this compound, based on studies of structurally related compounds.

anticancer_pathway cluster_cell Cancer Cell Compound This compound Metal_Chelation Intracellular Metal Chelation (Fe, Cu) Compound->Metal_Chelation ROS Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS LKB1 LKB1 ROS->LKB1 Activates AMPK AMPK LKB1->AMPK Activates ACC1 ACC1 AMPK->ACC1 Inhibits Raptor Raptor AMPK->Raptor Inhibits ULK1 ULK1 AMPK->ULK1 Activates Apoptosis Apoptosis ACC1->Apoptosis Contributes to Raptor->Apoptosis Contributes to ULK1->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

Experimental and Logical Workflows

The overall process from synthesis to the elucidation of a potential biological mechanism follows a logical progression. The synthesis and purification of the compound are prerequisite steps. Subsequently, a suite of analytical techniques is employed to confirm its structure and purity. Finally, biological assays can be conducted to investigate its mechanism of action.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation Start Pyridine-2-carboxaldehyde + Thiosemicarbazide Reaction Condensation Reaction Start->Reaction Purification Filtration and Washing Reaction->Purification Final_Product This compound Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR IR IR Spectroscopy Final_Product->IR UV_Vis UV-Vis Spectroscopy Final_Product->UV_Vis MS Mass Spectrometry Final_Product->MS Cell_Assays In vitro Anticancer Assays Final_Product->Cell_Assays Pathway_Analysis Signaling Pathway Analysis Cell_Assays->Pathway_Analysis

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The straightforward synthetic protocol, coupled with comprehensive spectroscopic data, offers a solid foundation for researchers to produce and verify this compound. The exploration of its potential anticancer signaling pathway highlights the therapeutic promise of thiosemicarbazones and provides a rationale for further investigation into their mechanism of action. This document is intended to be a valuable resource for scientists in academia and industry who are dedicated to the discovery and development of novel anticancer agents.

The Diverse Biological Landscape of (Pyridin-2-ylmethylideneamino)thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Pyridin-2-ylmethylideneamino)thiourea and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. Characterized by a pyridine ring linked to a thiourea moiety via an azomethine bridge, these molecules exhibit a broad spectrum of biological activities. Their structural adaptability allows for modifications that can tune their pharmacological properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of their synthesis, biological activities, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of the core compound, this compound, is typically achieved through a straightforward and well-established condensation reaction. This method involves the reaction of pyridine-2-carboxaldehyde (also known as 2-formylpyridine) with thiosemicarbazide.[1] This reaction is a classic example of the formation of a thiosemicarbazone. Green chemistry approaches, utilizing techniques like microwave or ultrasound irradiation, have also been developed to improve efficiency and reduce environmental impact.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product Pyridine_2_carboxaldehyde Pyridine-2-carboxaldehyde Condensation Condensation Reaction (e.g., Reflux in Ethanol) Pyridine_2_carboxaldehyde->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Product This compound Condensation->Product

Caption: General synthesis workflow for this compound.

Biological Activities

Thiourea derivatives, in general, are known for a wide array of biological effects, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4][5][6] The inclusion of the pyridine moiety often enhances these activities.

Anticancer Activity

Derivatives of thiourea are among the most promising classes of anticancer agents, showing activity against various leukemia and solid tumors.[7] Their mechanisms of action can be diverse, including the inhibition of key enzymes like protein tyrosine kinases, topoisomerase II, and sirtuins.[7][8] Fluorinated pyridine and thiadiazole derivatives of thiourea have shown notable activity. For instance, a fluorinated pyridine derivative was found to be the most active against the HepG2 (human liver cancer) cell line with an IC50 value of 4.8 μg/mL.[7]

Studies on sulfur-containing thiourea derivatives have demonstrated potent cytotoxic effects against a panel of cancer cell lines.[9][10] For example, specific meta-bis-thiourea derivatives with trifluoromethyl (CF3) groups have shown significant activity against multiple cancer cell lines, including HepG2, A549 (lung cancer), and MDA-MB-231 (breast cancer).[10]

Table 1: Anticancer Activity of Selected Thiourea Derivatives

Compound IDCancer Cell LineActivity (IC50)Reference
Fluorinated Pyridine Derivative 4aHepG2 (Liver)4.8 µg/mL[7]
Compound 10 (m-bis-thiourea)MOLT-3 (Leukemia)1.20 µM[9][10]
Compound 13 (m-bis-thiourea)HuCCA-1 (Bile Duct)14.47 µM[9][10]
Compound 14 (m-bis-thiourea)HepG2 (Liver)1.50 - 16.67 µM[9][10]
Compound 14 (m-bis-thiourea)A549 (Lung)1.50 - 16.67 µM[9][10]
Compound 14 (m-bis-thiourea)MDA-MB-231 (Breast)1.50 - 16.67 µM[9][10]
Compound 22 (p-bis-thiourea)T47D (Breast)7.10 µM[9][10]
Thieno[3,2-d]pyrimidine Derivative 7fHT-29 (Colon)2.18 µM[11]
Thieno[3,2-d]pyrimidine Derivative 7fMCF-7 (Breast)4.25 µM[11]
Antimicrobial Activity

Thiourea derivatives and their metal complexes exhibit a broad range of antibacterial and antifungal activities.[2] The lipophilicity of the compounds plays a crucial role; derivatives that can more easily penetrate microbial cell walls tend to show higher activity.[2] For example, a thiourea derivative containing a morpholine ring showed higher antimicrobial activity, likely due to its greater lipophilic character.[2]

A study on novel fluorinated thiourea derivatives reported significant antimicrobial activity, with one pyridine derivative showing MIC values ranging from 1.95 to 15.63 µg/mL.[7] Another series of thiourea derivatives was evaluated against Methicillin-Resistant Staphylococcus aureus (MRSA), with the most potent compound (TD4) exhibiting MIC values of 2–16 µg/mL against various S. aureus strains.[12] This compound was shown to disrupt the integrity of the MRSA cell wall.[12]

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

Compound IDMicroorganismActivity (MIC)Reference
Fluorinated Pyridine Derivative 4aVarious Bacteria1.95 - 15.63 µg/mL[7]
Thiadiazole Derivative 4cGram-positive bacteriaSelective Activity[7]
Coumarin Derivative 4dGram-positive bacteriaSelective Activity[7]
Compound TD4S. aureus (incl. MRSA)2 - 16 µg/mL[12]
Compound TD4S. epidermidis2 - 16 µg/mL[12]
Compound TD4E. faecalis2 - 16 µg/mL[12]
Compound TD4Gram-negative bacteria>256 µg/mL[12]
Antiviral Activity

Pyridine-containing heterocycles are well-documented for their antiviral properties against a range of viruses, including HIV, Hepatitis B and C (HBV, HCV), and Herpes Simplex Virus (HSV).[13][14] The mechanism of action can vary widely, from inhibiting viral enzymes like reverse transcriptase and polymerase to blocking viral entry or replication cycles.[13] A study on pyrazolo[3,4-b]pyridine derivatives demonstrated significant activity against HSV-1, Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with some compounds showing EC50 values as low as 0.52 µM.[15]

Table 3: Antiviral Activity of Selected Pyridine Derivatives

Compound IDVirusActivity (EC50)Reference
Compound 2dHSV-16.8 µM[15]
Compound 3fMAY2.2 µM[15]
Compound 3aMAY4.8 µM[15]
Compound 3cVSV0.52 µM[15]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help in designing more potent and selective compounds.

  • Substitution on the Pyridine Ring: The addition of electron-withdrawing groups to the pyridine ring can enhance the interaction with double-stranded DNA, which is a potential mechanism for anticancer activity.[16][17] This is because such groups can stabilize the cationic character of the molecule at physiological pH, strengthening electrostatic attraction to the DNA's phosphate backbone.[16]

  • Substitution on the Thiourea Moiety: Modifications at the terminal nitrogen of the thiourea group significantly impact activity. Introducing aromatic or heterocyclic rings can modulate lipophilicity and steric factors, influencing how the molecule interacts with its biological target. For instance, the presence of fluorine atoms or trifluoromethyl (CF3) groups on an attached phenyl ring often leads to enhanced anticancer activity.[10]

  • Lipophilicity: As observed in antimicrobial studies, higher lipophilicity can lead to better penetration of cell membranes and thus improved activity.[2] However, an optimal balance is required, as excessively high lipophilicity can lead to poor solubility and other undesirable pharmacokinetic properties.

G cluster_sar Structure-Activity Relationship (SAR) cluster_mods Structural Modifications cluster_effects Resulting Effects Core This compound Core Pyridine_Mod Pyridine Ring Substitution (e.g., Electron-Withdrawing Groups) Core->Pyridine_Mod Thiourea_Mod Thiourea Moiety Substitution (e.g., Fluorinated Aryl Groups) Core->Thiourea_Mod DNA_Binding Enhanced DNA Binding Pyridine_Mod->DNA_Binding stabilizes cation Anticancer Increased Anticancer Activity Thiourea_Mod->Anticancer improves potency Antimicrobial Modulated Antimicrobial Activity Thiourea_Mod->Antimicrobial alters lipophilicity DNA_Binding->Anticancer

Caption: Key structure-activity relationships for thiourea derivatives.

Key Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

G start Start seed Seed cancer cells in 96-well plate start->seed adhere Incubate overnight (allow cells to adhere) seed->adhere treat Treat cells with various concentrations of compounds adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance with plate reader solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no compound, no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Conclusion

This compound derivatives are a class of compounds with significant and varied biological activities. Their straightforward synthesis and the tunability of their structure make them highly attractive scaffolds for medicinal chemistry. The evidence points to their strong potential as anticancer, antimicrobial, and antiviral agents. Future research should focus on optimizing their structure to enhance potency and selectivity, conducting in-depth mechanistic studies to elucidate their modes of action, and performing in vivo evaluations to translate their promising in vitro activities into potential therapeutic applications. The data and protocols presented in this guide offer a solid foundation for professionals engaged in the discovery and development of new therapeutic agents based on this versatile chemical framework.

References

An In-depth Technical Guide to the Synthesis of Novel (Pyridin-2-ylmethylideneamino)thiourea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-2-ylmethylideneamino)thiourea, a Schiff base derived from pyridine-2-carbaldehyde and thiosemicarbazide, represents a versatile molecular scaffold of significant interest in medicinal chemistry. These compounds, belonging to the broader class of thiosemicarbazones, are recognized for their ability to act as chelating ligands with transition metal ions, typically binding through the sulfur and hydrazinic nitrogen atoms[1]. This coordination capability is often linked to their diverse and potent biological activities. The thiosemicarbazone framework is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and antifungal activities[1][2][3]. The therapeutic potential of these compounds often stems from their interaction with various biological targets, and their structures can be readily modified to optimize activity and selectivity[4][5]. This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound and its derivatives.

Synthesis Methodologies

The synthesis of this compound compounds is primarily achieved through a straightforward condensation reaction. This method offers versatility, allowing for the creation of a diverse library of derivatives by modifying the starting materials.

General Reaction Scheme

The core synthesis involves the reaction of pyridine-2-carbaldehyde (or a substituted analog) with thiosemicarbazide (or an N-substituted derivative). The reaction proceeds via a nucleophilic attack of the primary amine group of thiosemicarbazide on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the Schiff base[4].

General Reaction: Pyridine-2-carbaldehyde + Thiosemicarbazide → this compound + Water

This synthetic route is highly adaptable. By employing various substituted pyridine-2-carboxaldehydes or N-substituted thiosemicarbazides, a wide array of analogs can be produced, enabling the exploration of structure-activity relationships (SAR)[4].

Synthesis Workflow Diagram

The logical flow of the synthesis, from starting materials to the final, purified product, is depicted below.

G General Synthesis Workflow for this compound A Pyridine-2-carbaldehyde (or substituted analog) C Reaction Mixture A->C Solvent (e.g., Ethanol) B Thiosemicarbazide (or N-substituted analog) B->C D Condensation Reaction C->D E Crude Product D->E Water elimination F Purification (e.g., Recrystallization) E->F G Pure this compound Product F->G G Generalized Kinase Inhibition Pathway for Thiourea Derivatives cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MK2 MK-2 (Target Kinase) ERK->MK2 Proliferation Cell Proliferation & Survival MK2->Proliferation Promotes Inhibitor (Pyridin-2-ylmethylideneamino) thiourea derivative Inhibitor->MK2 Inhibition

References

Crystallography and Molecular Structure of (Pyridin-2-ylmethylideneamino)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic and molecular structure of (Pyridin-2-ylmethylideneamino)thiourea, a compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis and crystallization, presents comprehensive crystallographic data, and visualizes its molecular structure and experimental workflow.

Molecular Structure and Crystallographic Data

This compound (C₇H₈N₄S) crystallizes in the orthorhombic system with the space group Pna2₁.[1] The asymmetric unit of the crystal structure contains two independent molecules, designated as Molecule A and Molecule B.[1] These molecules exhibit slight conformational differences, primarily in the dihedral angle between the pyridine ring and the thiosemicarbazone moiety.[1]

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for this compound are summarized in the table below.

ParameterValue
Empirical FormulaC₇H₈N₄S
Formula Weight180.23
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)20.725 (2)
b (Å)4.7857 (6)
c (Å)17.393 (2)
Volume (ų)1725.1 (4)
Z8
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³)1.388
Absorption Coefficient (mm⁻¹)0.32
F(000)752

Data sourced from Song et al., 2009.[1]

Selected Bond Lengths and Angles

The following tables provide a summary of selected bond lengths and angles for the two independent molecules of this compound in the asymmetric unit.

Table 1: Selected Bond Lengths (Å)

BondMolecule AMolecule B
S1 - C11.683 (6)1.689 (6)
N1 - C11.354 (8)1.316 (9)
N1 - N21.380 (8)1.380 (8)
N2 - C21.278 (8)1.279 (8)
N3 - C11.316 (9)1.354 (8)
N4 - C31.336 (8)1.328 (9)
C2 - C31.450 (9)1.450 (9)

Data compiled from Song et al., 2009.[1]

Table 2: Selected Bond Angles (°)

AngleMolecule AMolecule B
N1 - C1 - N3118.3 (6)118.3 (6)
N1 - C1 - S1120.3 (5)120.3 (5)
N3 - C1 - S1121.4 (5)121.4 (5)
C2 - N2 - N1117.1 (6)117.1 (6)
N2 - C2 - C3121.5 (6)121.5 (6)
N4 - C3 - C2114.4 (6)114.4 (6)
C4 - C3 - C2124.2 (6)124.2 (6)

Data compiled from Song et al., 2009.[1]

Hydrogen Bonding

Intermolecular N—H···N and N—H···S hydrogen bonds are observed in the crystal structure, linking the molecules into layers parallel to the ab plane.[1]

Table 3: Hydrogen Bond Geometry (Å, °)

D—H···AD—HH···AD···AD—H···A
N1—H1···N80.862.183.032 (8)169
N3—H3B···S20.862.573.417 (6)168
N5—H5···N40.862.363.199 (8)164
N7—H7B···S10.862.603.455 (7)172

Data sourced from Song et al., 2009.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a condensation reaction.[1]

Materials:

  • Pyridine-2-carbaldehyde (0.5 mmol)

  • Thiosemicarbazide (0.5 mmol)

  • Ethanol (20 ml)

Procedure:

  • Pyridine-2-carbaldehyde and thiosemicarbazide are mixed in a 50 ml flask with 20 ml of ethanol.

  • The mixture is stirred for 30 minutes at 373 K.

  • The resulting solution is then allowed to cool, and the product is recrystallized from ethanol.

  • This process yields an orange crystalline solid of this compound.[1]

X-ray Crystallography

Crystal Growth:

  • Single crystals suitable for X-ray diffraction are obtained by the recrystallization process from ethanol as described in the synthesis protocol.

Data Collection:

  • A suitable single crystal is mounted for data collection.

  • X-ray diffraction data are collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement:

  • The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All hydrogen atoms are placed in geometrically idealized positions and treated as riding on their parent atoms.[1]

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used in the crystallographic analysis.

Molecular structure diagram.
Experimental Workflow

The logical flow of the synthesis and crystallographic analysis is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start Start Materials: Pyridine-2-carbaldehyde Thiosemicarbazide Ethanol mix Mix and Stir at 373 K for 30 min start->mix recrystallize Recrystallize from Ethanol mix->recrystallize product Orange Crystalline Product recrystallize->product crystal_selection Select Suitable Single Crystal product->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement final_structure Final Molecular and Crystal Structure refinement->final_structure

Experimental workflow diagram.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridin-2-ylmethylideneamino)thiourea, a Schiff base derived from pyridine-2-carboxaldehyde and thiosemicarbazide, is a compound of significant interest in medicinal chemistry and materials science due to its versatile coordination properties and potential biological activities. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Detailed experimental protocols, tabulated spectral data, and visual representations of the analytical workflow and key spectral correlations are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spec provide a powerful analytical triad to confirm the identity, purity, and structural features of a molecule. This compound possesses several key functional groups, including a pyridine ring, an imine bond, and a thiourea moiety, each with characteristic spectroscopic signatures. This guide will detail the expected and experimentally observed spectral data for this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
11.64 (s, 1H)Hydrazide N-H178.74C=S
8.53 (d, 1H)Pyridine H-6153.68C=N
8.35 (s, 1H)Imine C-H149.79Pyridine C-6
8.23 (d, 1H)NH₂142.97Pyridine C-2
8.20 (d, 1H)NH₂137.13Pyridine C-4
7.80 (t, 1H)Pyridine H-4124.68Pyridine C-5
7.35 (t, 1H)Pyridine H-5120.82Pyridine C-3

s = singlet, d = doublet, t = triplet

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Table 2: Key IR Absorption Bands for this compound [1]

Frequency (cm⁻¹) Vibrational Mode Functional Group
3434Asymmetric N-H StretchTerminal NH₂
3261Symmetric N-H StretchImino/Amino Group
3161Symmetric N-H StretchImino/Amino Group
1608C=N StretchImine
742C=S StretchThiourea
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, further confirming its structure. The molecular weight of this compound (C₇H₈N₄S) is 180.23 g/mol .

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment
180[M]⁺ (Molecular Ion)
104[C₆H₄N₂]⁺
78[C₅H₄N]⁺
77[C₅H₃N]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis

3.1.1. Conventional Synthesis (Reflux)

  • Dissolve thiosemicarbazide (1.1375 g, 0.0125 mol) in hot ethanol.

  • In a separate flask, dissolve 2-pyridinecarboxaldehyde (1.1875 mL, 0.0125 mol) in ethanol.

  • Slowly add the 2-pyridinecarboxaldehyde solution to the thiosemicarbazide solution with constant stirring.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

3.1.2. Microwave-Assisted Synthesis [1]

  • Mix hot ethanolic solutions of thiosemicarbazide (1.1375 g, 0.0125 mol) and 2-pyridinecarboxaldehyde (1.1875 mL, 0.0125 mol) with constant stirring.[1]

  • Irradiate the mixture in a microwave reactor at 900W for 90 seconds.[1]

  • Monitor the reaction by TLC.[1]

  • After completion, a solid compound will form.[1]

  • Wash the solid with ethanol and dry to obtain the final product.[1]

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2.2. IR Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg) and grinding to a fine powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

3.2.3. Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Acquire the mass spectrum using an appropriate ionization method (e.g., Electron Impact (EI) or ESI).

  • Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its spectroscopic signatures.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde Reaction Reaction Pyridine-2-carboxaldehyde->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Product Product Reaction->Product NMR NMR Product->NMR IR IR Product->IR MS MS Product->MS

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

spectral_correlation cluster_structure Molecular Structure cluster_data Spectroscopic Signatures mol HNMR ¹H NMR (ppm) - 11.64 (NH) - 8.53-7.35 (Aromatic) - 8.35 (CH=N) - 8.23, 8.20 (NH₂) mol->HNMR ¹H Signals CNMR ¹³C NMR (ppm) - 178.74 (C=S) - 153.68 (C=N) - 149.79-120.82 (Aromatic) mol->CNMR ¹³C Signals IR IR (cm⁻¹) - 3434, 3261, 3161 (N-H) - 1608 (C=N) - 742 (C=S) mol->IR Vibrational Modes MS MS (m/z) - 180 [M]⁺ - 104 - 78 mol->MS Fragmentation

Caption: Correlation of the molecular structure of this compound with its key spectroscopic data.

References

Tautomeric Forms of (Pyridin-2-ylmethylideneamino)thiourea in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridin-2-ylmethylideneamino)thiourea, a thiosemicarbazone derivative, possesses significant potential in medicinal chemistry and coordination chemistry. Its biological activity and coordination properties are intrinsically linked to its molecular structure, which can exist in different tautomeric forms in solution. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing its structural characterization and the experimental and computational methodologies used to study its tautomeric equilibrium. While the thione form is confirmed in the solid state, this guide explores the potential for a thione-thiol equilibrium in solution, a critical consideration for its application in drug design and materials science.

Introduction

Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C=S functional group. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological efficacy of these molecules is often dependent on their ability to chelate metal ions, a process that is highly sensitive to the molecule's tautomeric form. This compound, also known as Pyridine-2-carbaldehyde thiosemicarbazone, is a prominent member of this family. Understanding its tautomeric behavior in solution is paramount for elucidating its mechanism of action and for the rational design of new derivatives with enhanced therapeutic properties. In solution, thiosemicarbazones can exist in equilibrium between the thione and thiol tautomeric forms.[1] This equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Tautomeric Forms

This compound can potentially exist in two primary tautomeric forms in solution: the thione form and the thiol form. The equilibrium between these two forms involves the migration of a proton from the nitrogen atom to the sulfur atom.

  • Thione Form: This form contains a C=S double bond and is generally the more stable form in the solid state.

  • Thiol Form: This form contains a C-S single bond and an S-H group (thiol).

The tautomeric equilibrium is a dynamic process, and the relative populations of the thione and thiol forms can have a significant impact on the compound's chemical reactivity and biological activity.

Figure 1: Tautomeric equilibrium between the thione and thiol forms of this compound.

Experimental Characterization

The characterization of the tautomeric forms of this compound involves a combination of spectroscopic and analytical techniques.

Synthesis

This compound is typically synthesized via a condensation reaction between pyridine-2-carbaldehyde and thiosemicarbazide in an alcoholic solvent, often with catalytic amounts of acid.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Reference
N-H Stretch~3300-3530[3]
C=N (pyridine ring)~1590 and 1610[3]
C=S Stretch~950-955[3]

Table 2: UV-Visible Spectroscopy Data

Solventλmax (nm)TransitionReference
Not Specified270π → π*[3]

Table 3: ¹H NMR Spectroscopy Data (DMSO-d₆)

ProtonChemical Shift (δ, ppm)Multiplicity
NH11.64s
CH=N8.17s
NH₂8.31 and 8.22s
Pyridine H8.98, 8.14, 8.11s, d, s

Note: The provided ¹H NMR data is for a pyridine-3-carbaldehyde thiosemicarbazone derivative and is presented here as a representative example. Specific shifts for the 2-pyridinyl isomer may vary.

X-ray Crystallography

X-ray diffraction studies on single crystals of this compound have confirmed that in the solid state, the molecule exists exclusively in the thione form. The crystal structure reveals two independent molecules in the asymmetric unit with slightly different conformations.[4]

Table 4: Selected Crystallographic Data

ParameterValueReference
Crystal SystemOrthorhombic[4]
Space GroupPna2₁[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of tautomerism. The following are generalized protocols based on methodologies reported for analogous thiosemicarbazone compounds.

Synthesis of this compound
  • Dissolve equimolar amounts of pyridine-2-carbaldehyde and thiosemicarbazide in ethanol.

  • Add a few drops of a suitable acid catalyst (e.g., acetic acid).

  • Reflux the mixture for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure crystals.[2]

NMR Spectroscopy for Tautomer Analysis
  • Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of approximately 10-20 mg/mL.

  • Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

  • For ¹H NMR, pay close attention to the chemical shifts and integration of the N-H and S-H protons. The presence of a signal in the typical S-H region (around 3-4 ppm) would indicate the presence of the thiol tautomer.

  • In ¹³C NMR, the chemical shift of the C=S carbon (typically >180 ppm) is a key indicator of the thione form. A shift to a lower frequency would be expected for the C-S carbon in the thiol form.

  • Perform variable temperature NMR studies to investigate the effect of temperature on the tautomeric equilibrium.

  • Utilize 2D NMR techniques such as HSQC and HMBC to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve compound in different deuterated solvents acq1 Acquire 1H and 13C NMR spectra prep1->acq1 acq2 Perform variable temperature NMR experiments acq1->acq2 acq3 Acquire 2D NMR spectra (COSY, HSQC, HMBC) acq1->acq3 an1 Identify characteristic signals (N-H, S-H, C=S) acq1->an1 an3 Analyze temperature effects on equilibrium acq2->an3 an4 Confirm assignments with 2D NMR acq3->an4 an2 Integrate signals to determine tautomer ratios an1->an2

Figure 2: General workflow for the NMR spectroscopic analysis of tautomerism.

Computational Chemistry Protocol
  • Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular modeling software.

  • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).

  • Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities.

  • Simulate the NMR chemical shifts (e.g., using the GIAO method) and IR vibrational frequencies for both tautomers and compare them with the experimental data to support the identification of the predominant tautomer in solution.

Discussion

The solid-state structure of this compound has been unequivocally determined to be the thione form through X-ray crystallography.[4] However, in solution, the possibility of a dynamic equilibrium with the thiol tautomer exists. Spectroscopic evidence from related thiosemicarbazone derivatives suggests that the thione form is generally predominant in most common solvents.[5]

The choice of solvent is expected to play a crucial role in the position of the tautomeric equilibrium. Polar protic solvents may favor the thione form by forming hydrogen bonds with the N-H and C=S groups. Conversely, non-polar aprotic solvents might shift the equilibrium towards the less polar thiol tautomer.

Conclusion

This compound primarily exists in the thione form in the solid state. In solution, a tautomeric equilibrium between the thione and thiol forms is possible, the position of which is likely influenced by the solvent environment. While direct quantitative studies on this specific compound are limited, the experimental and computational protocols detailed in this guide provide a clear pathway for future research. A comprehensive understanding of the tautomeric behavior of this compound is critical for advancing its application in medicinal chemistry and drug development. Further studies, particularly using NMR spectroscopy in a range of solvents and supported by high-level computational analysis, are necessary to fully elucidate the solution-state dynamics of this promising molecule.

References

Thiourea Compounds: A Comprehensive Technical Guide on Their Physical and Chemical Properties for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental scaffold in medicinal chemistry and drug development.[1] Structurally analogous to urea with the oxygen atom replaced by sulfur, thiourea and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][2] This guide provides an in-depth overview of the physical and chemical properties of thiourea compounds, detailed experimental protocols, and their applications in modern drug discovery.

Core Physical and Chemical Properties of Thiourea

Thiourea is a white, crystalline solid that is soluble in water.[3][4][5] It exists in tautomeric forms, predominantly the thione form in aqueous solutions, but also a thiol form known as isothiourea.[1] This tautomerism is crucial to its chemical reactivity and biological interactions.

Table 1: Physical Properties of Thiourea (CH₄N₂S)

PropertyValueSource(s)
Molecular Weight 76.12 g/mol [3][4]
Appearance White or off-white crystalline solid/powder[3][5]
Melting Point 176-182 °C (349-360 °F)[3][6][7]
Boiling Point Sublimes in vacuum at 150-160 °C[3][8]
Density 1.405 g/cm³[6][9]
Water Solubility 142 g/L at 25 °C[3][6]
logP (Octanol/Water) -1.08[3][10]
pKa -1.19
Crystal Structure Orthorhombic[11][12]

Chemical Reactivity and Synthesis

The chemical versatility of thiourea stems from its functional groups, which allow it to act as a nucleophile, a reducing agent, and a precursor for synthesizing various heterocyclic compounds.[13]

Key Chemical Reactions:

  • Oxidation : Thiourea can be oxidized by agents like hydrogen peroxide to form thiourea dioxide, a potent reducing agent used in textile processing.[6][8]

  • S-Alkylation : It readily reacts with alkyl halides to form isothiouronium salts. This reaction is a cornerstone for converting alkyl halides into thiols.[4][6]

  • Complex Formation : The sulfur atom in thiourea is a soft donor, enabling it to form stable complexes with various metal ions.[13][14] This property is exploited in applications like electroplating and the development of metal-based anticancer agents.[14][15]

  • Precursor to Heterocycles : Thiourea is a vital building block for synthesizing heterocyclic compounds such as thiazoles and pyrimidines.[4][16]

Synthesis of Thiourea Derivatives: The synthesis of thiourea derivatives is often straightforward. A common method involves the reaction of an amine with an isothiocyanate.[17] Other methods include the condensation of primary or secondary amines with thiophosgene or the reaction of amines with carbon disulfide.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of an N-acyl thiourea derivative and for assessing its antibacterial activity.

Protocol 1: Synthesis of N-acyl Thiourea Derivatives

This protocol is adapted from a general method involving the condensation of an acid chloride with ammonium thiocyanate, followed by reaction with an amine.[16]

  • Formation of Isothiocyanate :

    • Dissolve acid chloride (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in anhydrous acetone.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the acyl isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).

  • Nucleophilic Addition of Amine :

    • To the resulting solution containing the acyl isothiocyanate, add a heterocyclic or primary/secondary amine (1 equivalent) dropwise.

    • Continue stirring the reaction mixture at room temperature for an additional 2-4 hours until the reaction is complete (monitored by TLC).

  • Isolation and Purification :

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry it under a vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl thiourea derivative.

  • Characterization :

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[20]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the effectiveness of an antimicrobial agent. This protocol outlines the broth microdilution method.

  • Preparation of Stock Solution : Prepare a stock solution of the synthesized thiourea compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum : Culture the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the broth medium to achieve a range of concentrations.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to thiourea research and development.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Amine Amine (R-NH2) Synthesis Chemical Synthesis Amine->Synthesis Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Synthesis Thiourea Thiourea Derivative Synthesis->Thiourea Purification Purification (Crystallization, Chromatography) Thiourea->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization InVitro In Vitro Screening (e.g., MIC, IC50) Characterization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Toxicity Toxicity Assessment InVivo->Toxicity Lead Lead Compound Toxicity->Lead

Caption: General workflow for the synthesis and biological evaluation of thiourea derivatives.

G cluster_mods Structural Modifications cluster_activity Resulting Biological Activities Core Thiourea Scaffold (-NH-C(S)-NH-) Aryl Aromatic/Heterocyclic Rings (R1, R2) Core->Aryl Modification at R1/R2 Substituents Electron-donating/ withdrawing groups Core->Substituents Modification at R1/R2 Lipophilicity Lipophilic Moieties Core->Lipophilicity Modification at R1/R2 Anticancer Anticancer Aryl->Anticancer Other Anti-inflammatory, Antiviral, etc. Aryl->Other Antibacterial Antibacterial Substituents->Antibacterial Lipophilicity->Anticancer Lipophilicity->Antibacterial Antioxidant Antioxidant

Caption: Logical relationship between thiourea scaffold modifications and biological activities.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Kinase (e.g., Raf, MEK) Receptor->Kinase Activates ATP ATP ATP->Kinase ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor Thiourea-based Kinase Inhibitor (e.g., Sorafenib) Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway by a thiourea-based inhibitor.

Applications in Drug Development

The thiourea moiety is a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets.[22]

  • Anticancer Agents : Many thiourea derivatives exhibit potent anticancer activity by inhibiting key enzymes involved in carcinogenesis, such as protein kinases.[1][22] For instance, Sorafenib , an approved drug for treating kidney and liver cancer, features a urea moiety, which is structurally and functionally related to thiourea.[23] Gold(I) complexes with thiourea ligands have also shown promise as antitumor agents by inducing apoptosis in cancer cells.[15]

  • Antimicrobial Agents : Thiourea derivatives have demonstrated significant activity against a range of bacteria and fungi.[1][20] Their mechanism of action can involve disrupting cell membrane function or inhibiting essential enzymes.

  • Antioxidant and Anti-inflammatory Activity : Certain derivatives act as potent antioxidants by scavenging free radicals.[1][17] This activity, combined with their ability to modulate inflammatory pathways, makes them attractive candidates for treating inflammatory diseases.

Conclusion

Thiourea and its derivatives represent a versatile and highly valuable class of compounds for researchers, scientists, and drug development professionals. Their straightforward synthesis, diverse chemical reactivity, and broad spectrum of biological activities continue to make them a focal point of research. The ability to systematically modify the thiourea scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of novel therapeutics to address a wide range of diseases.

References

(Pyridin-2-ylmethylideneamino)thiourea CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Pyridin-2-ylmethylideneamino)thiourea

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound.

Chemical Identifiers

This compound is a thiosemicarbazone derivative with established biological activity. The primary chemical identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 3608-75-1
Molecular Formula C₇H₈N₄S
Molecular Weight 180.23 g/mol
IUPAC Name This compound
Synonyms Pyridine-2-carboxaldehyde thiosemicarbazone, 2-Formylpyridine thiosemicarbazone, [(E)-(Pyridin-2-ylmethylidene)amino]thiourea
InChI Key GXBCCUBTQFNGFA-YHYXMXQVSA-N

Experimental Protocols

Synthesis of this compound

A rapid and efficient method for the synthesis of this compound can be achieved through microwave-assisted synthesis.

Materials:

  • Thiosemicarbazide

  • 2-Pyridinecarboxaldehyde

  • Ethanol

Procedure:

  • Prepare hot ethanolic solutions of thiosemicarbazide (0.0125 mol) and 2-pyridinecarboxaldehyde (0.0125 mol).

  • Slowly mix the two solutions with constant stirring.

  • Irradiate the mixture using a microwave at 900W for 90 seconds.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid product will form.

  • Wash the solid with ethanol and dry to yield this compound.

A conventional synthesis method involves refluxing equimolar amounts of pyridine-2-carbaldehyde and thiosemicarbazide in ethanol for 30 minutes at 373 K. The resulting mixture is then recrystallized from ethanol to afford the product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification Thiosemicarbazide Thiosemicarbazide Mixing Mixing Thiosemicarbazide->Mixing 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->Mixing Microwave_Irradiation Microwave_Irradiation Mixing->Microwave_Irradiation 900W, 90s Washing Washing Microwave_Irradiation->Washing with Ethanol Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Microwave-assisted synthesis workflow.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and its derivatives can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data

The antitumor activity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from selected studies are presented below. It is important to note that the potency of thiosemicarbazones can be significantly enhanced through coordination with metal ions, such as copper and gallium.

CompoundCell LineIC₅₀ (µM)Reference
This compound (PCT)HepG2> 50
Copper complex of PCT (PCT-Cu)HepG2< 5
Gallium complex (1:1 ligand/Ga(III))NCI-H460Significantly lower than ligand alone
Gallium complex (2:1 ligand/Ga(III))NCI-H460Higher than 1:1 complex

Signaling Pathways and Mechanisms of Action

This compound and its metal complexes exert their anticancer effects through multiple mechanisms, primarily by inducing oxidative stress and apoptosis. The proposed signaling pathway is depicted below.

Apoptosis_Pathway TSC This compound or its metal complex ROS Reactive Oxygen Species (ROS) Generation TSC->ROS ER_Stress Endoplasmic Reticulum (ER) Stress TSC->ER_Stress Mito_Damage Mitochondrial Membrane Depolarization ROS->Mito_Damage Ca_Release Intracellular Ca²⁺ Release ER_Stress->Ca_Release Caspase_Activation Caspase-9 and Caspase-3 Activation Mito_Damage->Caspase_Activation Ca_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Methodological & Application

Applications of (Pyridin-2-ylmethylideneamino)thiourea in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Pyridin-2-ylmethylideneamino)thiourea, also known as 2-formylpyridine thiosemicarbazone, is a versatile molecule in medicinal chemistry, demonstrating a broad spectrum of biological activities. This scaffold and its derivatives have been extensively investigated for their potential as anticancer, antibacterial, and antiviral agents. The biological activity is often attributed to its ability to chelate metal ions, which can lead to the inhibition of key enzymes and disruption of cellular processes in pathogenic organisms and cancer cells.

Anticancer Applications

This compound and its metal complexes have shown significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair, through iron chelation.[1] This disruption of DNA replication can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of this compound and its related derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazideMCF-7 (Breast)52.4[2]
4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazideA-549 (Lung)> Maximum Tested Concentration[2]
4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazideHEPG-2 (Liver)78.0[2]
4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazideHCT-116 (Colon)> Maximum Tested Concentration[2]
Iron(III) complex of 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazideMCF-7 (Breast)34.3[2]
4-(2,5-Dimethoxyphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazideMCF-7 (Breast)145.4[2]
Iron(III) complex of 4-(2,5-Dimethoxyphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazideMCF-7 (Breast)62.0[2]
Tin(IV) complex of 4-(4-nitrophenyl)-1-((2-pyridinyl)methylene)thiosemicarbazideMCF-7 (Breast)18.3[3]
Tin(IV) complex of 4-(2-methoxyphenyl)-1-((2-pyridinyl)methylene)thiosemicarbazideMCF-7 (Breast)63.9[3]
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)40 mg/kg (produces 246% T/C)[4]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)10 mg/kg (produces 255% T/C)[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of this compound derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagram: Proposed Anticancer Mechanism

anticancer_mechanism cluster_cell Cancer Cell Compound This compound (or metal complex) Fe_chelation Iron Chelation Compound->Fe_chelation Binds intracellular iron RNR Ribonucleotide Reductase (RNR) Fe_chelation->RNR Inhibits RNR activity dNTPs dNTP pool RNR->dNTPs Catalyzes conversion of ribonucleotides to deoxyribonucleotides DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Cell_cycle_arrest Cell Cycle Arrest DNA_synthesis->Cell_cycle_arrest Inhibition leads to Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis antibacterial_mic_workflow start Start prepare_compound Prepare serial dilutions of This compound derivative start->prepare_compound prepare_inoculum Prepare and standardize bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Visually assess for bacterial growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end antiviral_evaluation start Start: Synthesis of This compound and its derivatives cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) on host cells start->cytotoxicity_assay antiviral_assay Antiviral Assay (e.g., Plaque Reduction) start->antiviral_assay determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / IC50) determine_cc50->calculate_si determine_ic50 Determine IC50 antiviral_assay->determine_ic50 determine_ic50->calculate_si lead_identification Lead Compound Identification (High SI) calculate_si->lead_identification mechanism_studies Mechanism of Action Studies lead_identification->mechanism_studies end End: Potential Antiviral Candidate mechanism_studies->end

References

Application Notes and Protocols: (Pyridin-2-ylmethylideneamino)thiourea as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for evaluating the efficacy of (Pyridin-2-ylmethylideneamino)thiourea, a Schiff base containing nitrogen and sulfur heteroatoms, as a corrosion inhibitor for mild steel in acidic environments. The protocols cover inhibitor synthesis, gravimetric analysis (weight loss), electrochemical techniques including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), and surface characterization. Quantitative data from studies on analogous pyridine-thiourea compounds are summarized to provide a comparative performance benchmark.

Introduction

Mild steel is a cornerstone material in numerous industrial applications due to its mechanical strength and affordability.[1] However, it is highly susceptible to corrosion, particularly in acidic media used for processes like industrial cleaning, pickling, and de-scaling.[2] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.[3]

Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the steel from the corrosive environment.[3][4] The effectiveness of these inhibitors often depends on their molecular structure, specifically the presence of heteroatoms (like N, S, O, P) and π-electrons in aromatic rings, which serve as active centers for adsorption.[5] this compound is a promising candidate due to its structure, which incorporates a pyridine ring, an imine group (-C=N-), and a thiourea moiety (-NH-CS-NH2), all of which contribute to strong adsorption on the steel surface.

These notes detail the procedures to synthesize and evaluate this compound's performance, providing a framework for its application and further research.

Synthesis Protocol

The most common method for synthesizing this compound is a direct condensation reaction.[6]

Protocol 2.1: Synthesis of this compound

  • Reactant Preparation: Dissolve equimolar amounts of pyridine-2-carboxaldehyde and thiosemicarbazide in a suitable solvent, such as absolute ethanol.

  • Reaction: Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the mixture.

  • Reflux: Reflux the mixture with stirring for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced by evaporation.

  • Purification: Filter the resulting solid precipitate, wash it with cold ethanol or diethyl ether to remove unreacted starting materials, and then dry it.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Corrosion Inhibition Evaluation Protocols

Material and Solution Preparation
  • Mild Steel Coupons:

    • Procure mild steel coupons with a known chemical composition (e.g., C 0.15%, Mn 0.32%, Si 0.06%, P 0.05%, S 0.01%, and the remainder Fe).[2]

    • Cut the coupons into appropriate dimensions (e.g., 1.7 cm x 1.7 cm x 0.1 cm for weight loss or a 1 cm² exposed area for electrochemical tests).[7]

    • Mechanically polish the coupon surfaces using a series of emery papers of decreasing grit size (e.g., 300, 500, 700, 1000 grit) until a mirror-like finish is achieved.[1]

    • Degrease the polished coupons by washing thoroughly with distilled water and acetone, then dry them and store in a desiccator.[1][7]

  • Corrosive Medium:

    • Prepare the corrosive solution, typically 1 M HCl, 0.5 M H₂SO₄, or another relevant acidic medium, by diluting the concentrated acid with distilled water.[8][9]

  • Inhibitor Solutions:

    • Prepare a stock solution of the synthesized this compound.

    • Prepare a range of test solutions by adding different concentrations of the inhibitor (e.g., 0.0005 M to 0.005 M) to the corrosive medium.[1][3]

Gravimetric Method (Weight Loss)

This method determines the corrosion rate by measuring the weight loss of the mild steel coupon over time.

Protocol 3.2.1: Weight Loss Measurement

  • Initial Weighing: Accurately weigh the prepared mild steel coupons using a digital balance.

  • Immersion: Suspend the coupons in beakers containing the corrosive medium, both with and without various concentrations of the inhibitor. Ensure the coupons are fully submerged.[1]

  • Exposure: Leave the coupons immersed for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).[1][3]

  • Cleaning: After the exposure period, remove the coupons, rinse with distilled water to remove corrosion products, clean with acetone, dry, and reweigh.[1]

  • Calculations:

    • Calculate the Corrosion Rate (CR) using the formula: CR = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area, and t is the immersion time.

    • Calculate the Inhibition Efficiency (IE%) using the formula:[9] IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.

    • Calculate the Surface Coverage (θ) :[9] θ = (CR_blank - CR_inh) / CR_blank

Electrochemical Methods

Electrochemical tests provide rapid and detailed information on the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, containing the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).[10]

Protocol 3.3.1: Potentiodynamic Polarization (PDP)

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting potential vs. log(current density) to generate Tafel plots. Extrapolate the linear Tafel regions of the cathodic and anodic curves to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).[11]

  • Calculation: Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Protocol 3.3.2: Electrochemical Impedance Spectroscopy (EIS)

  • Stabilization: As with PDP, allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data is typically fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[11] An increase in Rct and a decrease in Cdl indicate effective inhibition.

  • Calculation: Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis

Protocol 3.4.1: Scanning Electron Microscopy (SEM)

  • Sample Preparation: Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a set period (e.g., 24 hours).

  • Cleaning and Drying: Remove the coupons, rinse gently with distilled water, dry completely, and mount them on SEM stubs.

  • Imaging: Analyze the surface morphology of the coupons using an SEM. A polished, unexposed coupon serves as a control. A coupon exposed to the acid alone will show significant damage, while an effectively inhibited coupon will show a much smoother surface, indicating the presence of a protective film.[1][4]

Data Presentation

The following tables summarize typical quantitative data obtained for pyridine and thiourea derivatives, which can be used as a benchmark for evaluating this compound.

Table 1: Inhibition Efficiency from Weight Loss and PDP

Inhibitor System Concentration Medium Temperature (°C) IE% (Weight Loss) IE% (PDP) Reference
Pyridine Derivative (2c) 0.005 M 0.5 M HCl 25 99.62% - [9]
1-(2-Pyridyl)-2-thiourea 4 x 10⁻⁴ M 1 M HCl - 93.57% - [12]
Pyridine Derivative (ABCP) 0.005 M 0.5 M HCl 25 98.37% - [3]
1-methyl-3-pyridin-2-yl-thiourea Varies 0.5 M H₂SO₄ 25-45 Increases with conc. - [8]

| HTF + Zn²⁺ | 250 ppm + 25 ppm | 60 ppm Cl⁻ | - | 95% | - |[10] |

Table 2: Electrochemical Parameters from PDP and EIS Studies

Inhibitor System Concentration Ecorr (mV vs. SCE) Icorr (µA/cm²) Rct (Ω·cm²) Cdl (µF/cm²) Reference
Blank (2.0 M H₃PO₄) 0 -502 1100 22.8 774 [11]
PIP 10⁻³ M -510 82 684.5 112 [11]
Blank (1.0 M HCl) 0 -473 1134 - - [13]
N-(6-methylpyridin-2-yl...) 200 ppm -553 215 - - [13]
Blank (0.5 M H₂SO₄) 0 - - 60.5 165.1 [14]

| EOPC | 5 x 10⁻³ M | - | - | 1206.0 | 13.2 |[14] |

Visualized Mechanisms and Workflows

Proposed Mechanism of Inhibition

The inhibition mechanism involves the adsorption of the this compound molecule onto the mild steel surface. The molecule adsorbs through the lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the pyridine ring, forming a coordinate bond with the vacant d-orbitals of iron atoms. This adsorbed layer acts as a physical barrier, blocking the active sites for both the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic hydrogen evolution (2H⁺ + 2e⁻ → H₂), thus protecting the steel.[3][8] This is characteristic of a mixed-type inhibitor.[5]

InhibitionMechanism Proposed Inhibition Mechanism cluster_surface Mild Steel Surface cluster_solution Acidic Solution (e.g., HCl) Fe_surface Fe (Active Sites) Anodic Anodic Reaction (Fe → Fe²⁺) Fe_surface->Anodic H_ions H⁺ Ions Cathodic Cathodic Reaction (2H⁺ → H₂) H_ions->Cathodic Cl_ions Cl⁻ Ions Inhibitor This compound (Py-C=N-NH-CS-NH₂) Contains N, S, π-electrons Adsorption Adsorption (Chemi- & Physisorption) Inhibitor->Adsorption Adsorbs via N, S, π-e⁻ Adsorption->Fe_surface ProtectiveLayer Formation of Protective Film Adsorption->ProtectiveLayer ProtectiveLayer->Anodic Blocks ProtectiveLayer->Cathodic Blocks Corrosion CORROSION Anodic->Corrosion Cathodic->Corrosion

Caption: Proposed mechanism of corrosion inhibition on a mild steel surface.

Experimental Workflow

The evaluation of a corrosion inhibitor follows a systematic workflow, from material preparation and inhibitor synthesis to a multi-faceted testing approach and final analysis.

ExperimentalWorkflow Experimental Workflow for Inhibitor Evaluation cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis & Conclusion start Start: Define Objectives prep_inhibitor Synthesize & Characterize This compound start->prep_inhibitor prep_steel Prepare Mild Steel Coupons (Polish, Clean, Weigh) start->prep_steel prep_solution Prepare Corrosive Media (e.g., 1M HCl) ± Inhibitor prep_inhibitor->prep_solution prep_steel->prep_solution exp_weight_loss Gravimetric Test (Weight Loss) prep_solution->exp_weight_loss exp_electrochem Electrochemical Tests (PDP & EIS) prep_solution->exp_electrochem exp_surface Surface Analysis (SEM) prep_solution->exp_surface analysis_data Calculate: - Inhibition Efficiency (IE%) - Corrosion Rate (CR) - Rct, Icorr, Ecorr exp_weight_loss->analysis_data exp_electrochem->analysis_data analysis_mechanism Determine Inhibition Mechanism (Adsorption Isotherms) exp_surface->analysis_mechanism analysis_data->analysis_mechanism conclusion Conclusion on Inhibitor Performance analysis_mechanism->conclusion

Caption: Systematic workflow for evaluating a corrosion inhibitor.

References

Application Notes and Protocols for the Detection of (Pyridin-2-ylmethylideneamino)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection of (Pyridin-2-ylmethylideneamino)thiourea, a compound of interest in medicinal chemistry and drug development. The following protocols are based on established analytical techniques for thiosemicarbazone derivatives and can be adapted for the specific analysis of this compound.

Overview of Analytical Techniques

The detection and quantification of this compound can be achieved through several analytical techniques. The most common and accessible methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification, and UV-Visible Spectrophotometry for direct quantification. Mass spectrometry is also a powerful tool for structural confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the separation and quantification of this compound from complex mixtures. The following protocol is adapted from a method developed for similar thiosemicarbazone compounds and is expected to provide good resolution and sensitivity.[1]

Experimental Protocol: HPLC-UV Detection

Objective: To quantify this compound in a sample solution using Reverse-Phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound standard

  • Sample containing this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A starting gradient of 50:50 (v/v) is recommended. The optimal mobile phase composition may require further optimization.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v), isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength around 320-340 nm is expected to be suitable. An initial scan from 200-400 nm is recommended to determine the optimal wavelength.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC Method Performance (Adapted from similar compounds)
ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Note: These values are indicative and should be experimentally determined for this compound.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the direct quantification of this compound in solution, provided there are no interfering substances that absorb at the same wavelength.

Experimental Protocol: UV-Vis Spectrophotometric Quantification

Objective: To determine the concentration of this compound in a clear solution using UV-Visible spectrophotometry.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound standard

  • Sample containing this compound

Procedure:

  • Determine λmax:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).

    • Scan the absorbance of the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). Thiosemicarbazones typically exhibit strong π → π* transitions in the UV region.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards to an expected concentration within the calibration range.

    • Ensure the sample solution is clear and free of particulates. Centrifuge or filter if necessary.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample by interpolating its absorbance from the calibration curve.

Data Presentation: UV-Vis Method Performance (Adapted from similar compounds)
ParameterTypical Value
λmax~320 - 340 nm (to be determined)
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)To be determined
Limit of Detection (LOD)0.1 - 0.3 µg/mL
Limit of Quantification (LOQ)0.3 - 1.0 µg/mL

Note: These values are indicative and should be experimentally determined for this compound.

Visualization: Logic of UV-Vis Quantification

UV_Vis_Logic cluster_measurement Measurement cluster_calibration Calibration cluster_quantification Quantification Absorbance Measure Absorbance of Standards & Sample CalibrationCurve Plot Absorbance vs. Concentration Absorbance->CalibrationCurve Interpolation Interpolate Sample Absorbance Absorbance->Interpolation Concentration Known Concentrations of Standards Concentration->CalibrationCurve CalibrationCurve->Interpolation UnknownConcentration Determine Unknown Concentration Interpolation->UnknownConcentration

Caption: Logical flow for quantification using UV-Vis spectrophotometry.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is invaluable for confirming the identity of this compound.

Expected Mass Spectral Data
  • Molecular Formula: C₇H₈N₄S

  • Molecular Weight: 180.23 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z 180.23[2]

Fragmentation patterns would likely involve cleavage of the C-N and N-N bonds. This technique is typically coupled with a chromatographic method (LC-MS or GC-MS) for the analysis of complex mixtures.

Synthesis of this compound

For reference and the preparation of analytical standards, the synthesis of this compound is typically achieved through a condensation reaction.[1]

Visualization: Synthesis Pathway

Synthesis_Pathway Pyridine Pyridine-2-carboxaldehyde Reaction Condensation (e.g., in Ethanol, Reflux) Pyridine->Reaction Thio Thiosemicarbazide Thio->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

References

Application Notes and Protocols: (Pyridin-2-ylmethylideneamino)thiourea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-2-ylmethylideneamino)thiourea, a member of the thiosemicarbazone class of compounds, is a versatile building block and ligand in organic synthesis. Its unique structural features, comprising a pyridine ring, an imine bond, and a thiourea moiety, impart a wide range of reactivity and coordination capabilities. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic synthesis reactions, including the synthesis of heterocyclic compounds and as ligands in transition metal-catalyzed cross-coupling reactions.

I. Synthesis of Heterocyclic Compounds

This compound and its analogs serve as valuable precursors for the synthesis of various heterocyclic systems, most notably thiazole derivatives. The Hantzsch thiazole synthesis and subsequent derivatization are common strategies employed.

Application Note 1: Synthesis of 2-Amino-4-Arylthiazole Derivatives

This compound can be conceptually utilized in Hantzsch-type thiazole syntheses. The thiourea moiety provides the N-C-S backbone required for the formation of the thiazole ring. A general and widely adopted method involves the reaction of a thiourea or thiosemicarbazone with an α-haloketone. While a specific protocol starting from this compound is not extensively detailed in the literature, the following general procedure for a related thiosemicarbazone illustrates the methodology.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-(substituted-hydrazinyl)-4-phenylthiazole derivative, a reaction analogous to what would be expected with this compound.

Reaction Scheme:

Materials:

  • This compound (or related thiosemicarbazone)

  • Phenacyl bromide (or other α-haloketone)

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve the thiosemicarbazone (1.0 eq.) in ethanol.

  • Add the α-haloketone (1.0 eq.) to the solution.

  • The mixture can be stirred at room temperature or gently heated (e.g., to 50-70°C) to increase the reaction rate.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.[2]

  • Collect the precipitate by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

The yields for Hantzsch thiazole syntheses are generally good to excellent, often exceeding 70%.

ReactantsProductYield (%)Reference
2-Bromo-1-pyridin-2-yl-ethanone and Thiourea2-Amino-4-(pyridin-2-yl)thiazole56[1]
Substituted acetophenones and thiourea (microwave irradiation)Substituted 2-aminothiazole derivativesGood to excellent[3]
2-Bromoacetophenone and Thiourea2-Amino-4-phenylthiazoleHigh[2]
Application Note 2: Synthesis of Azo Dyes

Thiazole derivatives synthesized from thiosemicarbazones can be further functionalized to produce azo dyes. This involves a diazo coupling reaction with a diazotized aniline derivative.

Experimental Protocol: Synthesis of 5-Arylazo-2-(arylidenehydrazino)-4-phenylthiazole Dyes

Reaction Scheme:

Materials:

  • 2-((Pyridin-2-ylmethylidene)hydrazinyl)-4-phenylthiazole derivative

  • Substituted aniline

  • Sodium nitrite

  • Hydrochloric acid

  • Pyridine

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve the substituted aniline (1.0 eq.) in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (1.0 eq.) while maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • Dissolve the thiazole derivative (1.0 eq.) in pyridine and cool to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the thiazole solution with constant stirring, maintaining the temperature at 0-5°C.

    • Continue stirring for 1-2 hours at this temperature.

    • The colored product will precipitate out of the solution.

    • Collect the dye by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent if necessary.

Quantitative Data:

Yields for the synthesis of azo dyes via this method are typically in the range of 70-90%.

Thiazole DerivativeDiazonium Salt SourceProductYield (%)
2-(Antipyrinylidenehydrazinyl)-4-phenylthiazoleAniline5-(Phenylazo)-2-(antipyrinylidene...)85
2-(Pyrrol-2-ylidenehydrazinyl)-4-phenylthiazolep-Chloroaniline5-(p-Chlorophenylazo)-2-(pyrrol-2-...)88
2-(Camphorylidenehydrazinyl)-4-phenylthiazolep-Nitroaniline5-(p-Nitrophenylazo)-2-(camphorylidene...)90

II. Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound and related thiosemicarbazones are effective ligands for transition metals such as palladium and nickel. The resulting metal complexes are active catalysts in various cross-coupling reactions, offering a phosphine-free catalytic system.

Application Note 3: Palladium-Catalyzed Heck-Mizoroki Reaction

Palladium complexes of thiosemicarbazones have been successfully employed as catalysts in the Heck-Mizoroki reaction, which forms a carbon-carbon bond between an aryl halide and an alkene.

Experimental Protocol: Heck-Mizoroki Reaction using a Pd(II)-Thiosemicarbazone Complex

Reaction Scheme:

Materials:

  • Aryl bromide

  • Styrene (or other alkene)

  • Pd(II)-thiosemicarbazone complex (e.g., from salicylaldehyde N(4)-ethylthiosemicarbazone)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Et₃N)

  • Solvent (e.g., DMF, NMP)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add the Pd(II)-thiosemicarbazone complex (0.01-1 mol%).

  • Add the aryl bromide (1.0 eq.), the base (2.0 eq.), and the solvent.

  • Add the alkene (1.2-1.5 eq.).

  • Seal the tube and heat the reaction mixture at 100-150°C for the specified time (typically 4-24 hours).

  • Monitor the reaction by GC or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Quantitative Data:

Aryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneStyrene0.01Et₃NNMP1502486
4-BromobenzonitrileStyrene0.01Et₃NNMP1502492
1-Bromo-4-nitrobenzeneStyrene0.01Et₃NNMP1502496
Application Note 4: Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel complexes of thiosemicarbazones can catalyze the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl compounds from aryl halides and arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling using a Ni(II)-Thiosemicarbazone Complex

Reaction Scheme:

Materials:

  • Aryl halide (chloride or bromide)

  • Arylboronic acid

  • Ni(II)-thiosemicarbazone complex

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a "green" solvent like 2-MeTHF or t-amyl alcohol)[4]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the Ni(II)-thiosemicarbazone complex (1-5 mol%), the aryl halide (1.0 eq.), the arylboronic acid (1.5-2.5 eq.), and the base (2.0-4.5 eq.).[4]

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at 80-120°C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data:

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidNiCl₂(PCy₃)₂ (representative Ni catalyst)[4]K₃PO₄t-amyl alcohol1001295[4]
2-BromopyridinePhenylboronic acidNiCl₂(PCy₃)₂ (representative Ni catalyst)[4]K₃PO₄2-Me-THF1001288[4]
3-BromofuranPhenylboronic acidNiCl₂(PCy₃)₂ (representative Ni catalyst)[4]K₃PO₄t-amyl alcohol1001291[4]

Visualizations

Synthesis of Thiazole Derivatives

G A Thiosemicarbazone C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B α-Haloketone B->C D Thiazole Derivative C->D F Diazo Coupling D->F E Aryl Diazonium Salt E->F G Azo Dye F->G

Caption: Workflow for the synthesis of thiazole derivatives and azo dyes.

Catalytic Cycle for Cross-Coupling Reactions

G A Active M(0) Catalyst [M(0)L] B Oxidative Addition C [R-M(II)-X L] A->C R-X D Transmetalation (Suzuki) or Carbometalation (Heck) E [R-M(II)-R' L] C->E R'-M' E->A F Reductive Elimination G R-R' (Product) H R-X I R'-M'

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile compound in organic synthesis. It serves as a key intermediate in the construction of heterocyclic scaffolds such as thiazoles and can be readily converted into functional materials like azo dyes. Furthermore, its ability to act as a ligand for transition metals enables the development of efficient, phosphine-free catalytic systems for important C-C bond-forming reactions. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this compound in synthetic and medicinal chemistry.

References

Application Notes and Protocols: Formation of Metal Complexes with (Pyridin-2-ylmethylideneamino)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving the ligand (Pyridin-2-ylmethylideneamino)thiourea and its derivatives. The information is intended to guide researchers in the development of novel metal-based compounds with therapeutic or catalytic properties.

Introduction

This compound is a versatile Schiff base ligand that readily forms stable complexes with a variety of transition metals. Its structure incorporates a pyridine ring, an azomethine group, and a thiourea moiety, providing multiple coordination sites (N, N, S) for metal chelation.[1] This tridentate nature allows for the formation of stable five- and six-membered chelate rings, enhancing the thermodynamic stability of the resulting complexes.[1] The coordination chemistry of this ligand is of significant interest due to the diverse biological activities exhibited by its metal complexes, including antibacterial and anticancer properties.[2][3] The biological efficacy of these complexes is often enhanced compared to the free ligand.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for metal complexes of thiourea derivatives, including those with pyridinyl moieties, to provide a comparative reference for researchers.

Table 1: In Vitro Cytotoxicity Data

Complex/LigandCell LineIC50 (µM)Reference
HPMCT (Ligand)MCF-780.30 ± 1.905[2]
[PdCl₂(HPMCT)₂]MCF-728.93 ± 0.795[2]
[PtCl₂(HPMCT)₂]MCF-712.72 ± 0.376[2]

HPMCT: N-Phenylmorpholine-4-carbothioamide, a related thiourea derivative.

Table 2: Molecular Docking Binding Energies

Complex/LigandTargetBinding Energy (kcal/mol)Reference
HPMCT LigandBacterial Tyrosinase-[2]
Complex 1 ([CuCl₂(HPMCT)₂])Bacterial Tyrosinase-6.11[2]
Complex 2 ([PdCl₂(HPMCT)₂])Bacterial Tyrosinase-6.15[2]
Complex 3 ([PtCl₂(HPMCT)₂])Bacterial Tyrosinase-6.32[2]
Complex 4 ([HgCl₂(HPMCT)₂])Bacterial Tyrosinase-5.86[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its metal complexes are provided below.

Protocol 1: Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of the Schiff base ligand.

Materials:

  • Pyridine-2-carboxaldehyde

  • Thiosemicarbazide

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of pyridine-2-carboxaldehyde and thiosemicarbazide in ethanol in a round bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure ligand.

Protocol 2: General Synthesis of Metal Complexes

This protocol outlines a general procedure for the synthesis of metal complexes with the this compound ligand. The specific metal salt and stoichiometry may be varied.

Materials:

  • This compound ligand

  • Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂, ZnCl₂)[4]

  • Ethanol or Methanol

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the this compound ligand in warm ethanol in a round bottom flask.

  • In a separate flask, dissolve the metal salt in ethanol. The metal-to-ligand molar ratio is typically 1:1 or 1:2.[1]

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then heated to reflux for 2-6 hours. The formation of a colored precipitate often indicates complex formation.

  • After reflux, the mixture is cooled to room temperature, and the solid complex is collected by filtration.

  • The collected complex is washed with ethanol to remove any unreacted starting materials and then dried in a desiccator over anhydrous CaCl₂.

Protocol 3: Characterization of Ligand and Metal Complexes

The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques.

  • Infrared (IR) Spectroscopy: To identify the coordination sites, compare the IR spectrum of the free ligand with those of the metal complexes. A shift in the ν(C=S) and ν(C=N) stretching frequencies, and the appearance of new bands corresponding to metal-ligand bonds (M-N, M-S) in the far-IR region, confirm coordination.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence of metal-ligand bond formation.[2][4]

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectra can provide information about the geometry of the metal complexes. The appearance of new absorption bands in the visible region for the complexes, which are absent in the ligand spectrum, can be attributed to d-d electronic transitions or metal-to-ligand charge transfer (MLCT) transitions.[4]

  • Elemental Analysis: To determine the empirical formula of the synthesized compounds and confirm their purity.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes in solution.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the synthesis and characterization of metal complexes with this compound and a conceptual representation of their potential biological action.

Synthesis_and_Characterization_Workflow Reactants Pyridine-2-carboxaldehyde + Thiosemicarbazide Ligand_Synthesis Ligand Synthesis (Condensation Reaction) Reactants->Ligand_Synthesis Ligand This compound Ligand_Synthesis->Ligand Complex_Formation Complexation Reaction Ligand->Complex_Formation Metal_Salt Metal Salt (e.g., CuCl₂, NiCl₂) Metal_Salt->Complex_Formation Metal_Complex Metal Complex Complex_Formation->Metal_Complex Characterization Spectroscopic & Analytical Characterization (IR, NMR, UV-Vis, EA) Metal_Complex->Characterization Biological_Screening Biological Activity Screening (Antibacterial, Anticancer) Characterization->Biological_Screening

Caption: General workflow for the synthesis and evaluation of metal complexes.

Biological_Action_Concept Metal_Complex Metal Complex Cell_Membrane Cell Membrane Penetration Metal_Complex->Cell_Membrane Target_Interaction Interaction with Biological Targets (e.g., Enzymes, DNA) Cell_Membrane->Target_Interaction Downstream_Effects Downstream Cellular Effects Target_Interaction->Downstream_Effects Biological_Response Biological Response (e.g., Antibacterial Activity, Cytotoxicity) Downstream_Effects->Biological_Response

Caption: Conceptual pathway of biological action for metal complexes.

References

Antimicrobial and antifungal activity of (Pyridin-2-ylmethylideneamino)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-2-ylmethylideneamino)thiourea, also known as Pyridine-2-carbaldehyde thiosemicarbazone, is a heterocyclic compound belonging to the thiosemicarbazone class of molecules. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The therapeutic potential of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of essential metalloenzymes in pathogenic organisms and cancer cells. This document provides a summary of the available data on the antimicrobial and antifungal activities of this compound and its derivatives, along with detailed protocols for its synthesis and biological evaluation.

Data Presentation

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of this compound and its derivatives have been evaluated against a variety of pathogens. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMethodResultReference
Klebsiella pneumoniaeAgar Diffusion0.8 cm zone of inhibition[1][2][3]

Table 2: Antifungal Activity of Pyridine-Derived Thiosemicarbazones and their Tin(IV) Complexes

Compound/ComplexCandida albicans MIC (μg/mL)Candida krusei MIC (μg/mL)Candida glabrata MIC (μg/mL)Candida parapsilosis MIC (μg/mL)Reference
H2Ac4oNO2PhSimilar to FluconazoleMore active than FluconazoleSimilar to FluconazoleSimilar to Fluconazole[4]
Complex (3)Similar to FluconazoleMore active than FluconazoleSimilar to FluconazoleSimilar to Fluconazole[4]
H2Bz4oNO2Ph-More active than Fluconazole--[4]
Complex (6)3x increase in activity vs ligand3x increase in activity vs ligand6x increase in activity vs ligand6x increase in activity vs ligand[4]
Fluconazole (control)----[4]

Note: H2Ac4oNO2Ph is 2-acetylpyridine-N4-orthonitrophenyl thiosemicarbazone and H2Bz4oNO2Ph is the corresponding 2-benzoylpyridine derivative. Complexes (3) and (6) are the tin(IV) complexes of these ligands, respectively.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via a condensation reaction between pyridine-2-aldehyde and thiosemicarbazide.[1][2][3][5]

Materials:

  • Pyridine-2-aldehyde

  • Thiosemicarbazide

  • Ethanol

  • 50 mL flask

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • In a 50 mL flask, combine equimolar quantities of pyridine-2-aldehyde (e.g., 0.5 mmol) and thiosemicarbazide (e.g., 0.5 mmol).

  • Add 20 mL of ethanol to the flask.

  • Stir the mixture at 373 K (100 °C) for 30 minutes under reflux.

  • After the reaction is complete, allow the mixture to cool.

  • Recrystallize the resulting solid from ethanol to obtain the purified this compound.

G cluster_synthesis Synthesis Workflow start Start reactants Mix Pyridine-2-aldehyde and Thiosemicarbazide in Ethanol start->reactants reflux Reflux at 100°C for 30 minutes reactants->reflux cool Cool the reaction mixture reflux->cool recrystallize Recrystallize from Ethanol cool->recrystallize product Obtain purified This compound recrystallize->product

Caption: Synthesis of this compound.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

This protocol is adapted for determining the zone of inhibition of the synthesized compound against bacteria like Klebsiella pneumoniae.[1][2][3][6]

Materials:

  • This compound

  • Ethanol (or DMSO) as a solvent

  • Sterile filter paper discs (6 mm diameter)

  • Nutrient agar plates

  • Fresh culture of the test bacterium (e.g., Klebsiella pneumoniae)

  • Sterile saline (0.9%)

  • McFarland standard 0.5

  • Incubator

Procedure:

  • Prepare a 0.1% solution of this compound in ethanol.

  • Impregnate sterile filter paper discs with the prepared solution and allow the solvent to evaporate.

  • Prepare a bacterial inoculum by suspending freshly cultured bacteria in sterile saline to a turbidity matching the 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of the nutrient agar plates.

  • Place the impregnated paper discs onto the inoculated agar plates.

  • Incubate the plates at 35 ± 2 °C for 20 hours.

  • Measure the diameter of the zone of inhibition around the discs.

G cluster_antimicrobial Agar Diffusion Workflow start Start prep_compound Prepare 0.1% solution of This compound start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum impregnate_disc Impregnate sterile disc and evaporate solvent prep_compound->impregnate_disc place_disc Place disc on inoculated plate impregnate_disc->place_disc inoculate_plate Inoculate nutrient agar plate prep_inoculum->inoculate_plate inoculate_plate->place_disc incubate Incubate at 35°C for 20h place_disc->incubate measure Measure zone of inhibition incubate->measure end End measure->end

Caption: Antimicrobial testing by agar diffusion method.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) against fungal strains like Candida species.

Materials:

  • This compound

  • DMSO as a solvent

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Fungal inoculum, standardized

  • Positive control antifungal agent (e.g., Fluconazole)

  • Negative control (medium only)

  • Plate reader or visual inspection

Procedure:

  • Dissolve the test compound in DMSO to a high stock concentration.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum as per standard laboratory protocols.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include positive control wells (with a standard antifungal) and negative control wells (medium only).

  • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

Proposed Mechanism of Action

The antimicrobial and antifungal activity of thiosemicarbazones, including this compound, is believed to be multifactorial. A key aspect of their mechanism is the chelation of essential metal ions, such as iron and copper, which are vital for the function of various microbial enzymes. This sequestration of metal ions can disrupt cellular processes. Furthermore, the resulting metal complexes can be more biologically active than the ligand itself. Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components like DNA, proteins, and lipids. Some studies also suggest that these compounds can inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair.

G cluster_mechanism Proposed Mechanism of Action cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences compound This compound metal_chelation Chelation of Metal Ions (Fe, Cu) compound->metal_chelation ros_generation Generation of Reactive Oxygen Species (ROS) compound->ros_generation enzyme_inhibition Inhibition of Essential Enzymes compound->enzyme_inhibition enzyme_dysfunction Metalloenzyme Dysfunction metal_chelation->enzyme_dysfunction oxidative_stress Oxidative Stress ros_generation->oxidative_stress dna_damage DNA Damage enzyme_inhibition->dna_damage cell_death Microbial Cell Death enzyme_dysfunction->cell_death oxidative_stress->dna_damage dna_damage->cell_death

Caption: Proposed mechanism of antimicrobial action.

References

Application Notes and Protocols for (Pyridin-2-ylmethylideneamino)thiourea Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer and antiproliferative properties of (Pyridin-2-ylmethylideneamino)thiourea derivatives. This document includes a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The core structure, featuring a pyridine ring linked to a thiourea moiety via a methylideneamino bridge, provides a versatile scaffold for chemical modifications to enhance potency and selectivity against various cancer cell types. Research suggests that these derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound and its closely related pyridine-urea/thiourea analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic potential of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
8e Pyridine-UreaMCF-7 (Breast)0.22 (48h treatment)[1][2]
MCF-7 (Breast)0.11 (72h treatment)[1][2]
8n Pyridine-UreaMCF-7 (Breast)1.88 (48h treatment)[1][2]
MCF-7 (Breast)0.80 (72h treatment)[1][2]
8a-d, 8g, 8i, 8k, 8l Pyridine-UreaMCF-7 (Breast)3.03 - 7.03 (48h treatment)[1][2]
7f Thieno[3,2-d]pyrimidine-thioureaHT-29 (Colon)2.18[3]
MCF-7 (Breast)4.25[3]
7c Sulphonyl thiourea-pyrimidineMCF-7 (Breast)Data reported as potent[4][5]
HepG2 (Liver)Data reported as potent[4][5]
HeLa (Cervical)Data reported as potent[4][5]
A549 (Lung)Data reported as potent[4][5]
7d Sulphonyl thiourea-pyrimidineMCF-7 (Breast)Data reported as potent[4][5]
HepG2 (Liver)Data reported as potent[4][5]
HeLa (Cervical)Data reported as potent[4][5]
A549 (Lung)Data reported as potent[4][5]
7g Sulphonyl thiourea-pyrimidineMCF-7 (Breast)Data reported as potent[4][5]
HepG2 (Liver)Data reported as potent[4][5]
HeLa (Cervical)Data reported as potent[4][5]
A549 (Lung)Data reported as potent[4][5]
Doxorubicin (Reference) AnthracyclineMCF-7 (Breast)1.93[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed and treat cells with the test compound as described in the MTT assay protocol.

    • After treatment, collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Fixation:

    • Collect treated and untreated cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer properties of this compound derivatives.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_data Data Analysis synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Select Potent Compounds cell_cycle_assay Cell Cycle Analysis apoptosis_assay->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_cycle_assay->pathway_analysis data_analysis Data Interpretation and Conclusion pathway_analysis->data_analysis

Caption: Experimental workflow for anticancer evaluation.

Implicated Signaling Pathways

While the precise mechanisms for all this compound derivatives are under investigation, related pyridine-thiourea and pyridine-urea compounds have been shown to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a potential mechanism of action involving the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 and downstream pathways such as PI3K/Akt.

G ligand Growth Factors (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->rtk pi3k PI3K rtk->pi3k compound This compound Derivative compound->rtk Inhibition akt Akt pi3k->akt downstream Downstream Effectors akt->downstream apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival angiogenesis Angiogenesis downstream->angiogenesis

Caption: Potential mechanism via RTK and PI3K/Akt inhibition.

Conclusion

The this compound scaffold holds considerable promise for the development of novel anticancer therapeutics. The data and protocols presented here provide a foundational framework for researchers to further explore the potential of these compounds. Future studies should focus on expanding the library of derivatives to establish clear structure-activity relationships, elucidating the precise molecular targets, and evaluating their efficacy and safety in preclinical in vivo models.

References

(Pyridin-2-ylmethylideneamino)thiourea Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of (Pyridin-2-ylmethylideneamino)thiourea derivatives as enzyme inhibitors. These compounds have emerged as a promising class of molecules with significant inhibitory activity against a range of clinically relevant enzymes. This guide is intended to facilitate further research and development in this area by providing a consolidated resource of quantitative data, detailed methodologies, and visual representations of key concepts.

Introduction

This compound derivatives are a class of organic compounds characterized by a pyridine ring linked to a thiourea moiety via a methylideneamino bridge. This structural motif has been shown to be a versatile scaffold for the design of potent enzyme inhibitors. The nitrogen and sulfur atoms within the thiourea group, along with the pyridine nitrogen, can act as key pharmacophoric features, enabling interactions with the active sites of various enzymes. Research has demonstrated their potential in targeting enzymes such as urease, cholinesterases, tyrosinase, and carbonic anhydrase, which are implicated in a variety of diseases including bacterial infections, neurodegenerative disorders, skin pigmentation abnormalities, and cancer.

Data Presentation: Enzyme Inhibitory Activity

The following tables summarize the reported in vitro enzyme inhibitory activities of various this compound derivatives and related compounds. This data is intended to provide a comparative overview to guide compound selection and further investigation.

Table 1: Urease Inhibitory Activity

CompoundModificationIC₅₀ (µM)Reference
Thiourea (Standard)-15.51 ± 0.11[1]
Derivative 3cAlkyl chain-linked10.65 ± 0.45[1]
Derivative 3gAlkyl chain-linked15.19 ± 0.58[1]
Tryptamine-Thiourea 14o-methylphenyl11.4 ± 0.4
Tryptamine-Thiourea 16p-chlorophenyl13.7 ± 0.9

Table 2: Carbonic Anhydrase Inhibitory Activity

CompoundIsoformKᵢ (nM)Reference
7chCA IX125.1 ± 12.4[2][3]
7dhCA XII111.0 ± 12.3[2][3]
7fhCA I, II, XIIPotent Inhibitor[2][3]
9hCA IIIC₅₀ = 0.18 ± 0.05 µM[4][5]
11hCA IXIC₅₀ = 0.17 ± 0.05 µM[4][5]
12hCA XIIIC₅₀ = 0.58 ± 0.05 µM[4][5]

Table 3: Tyrosinase Inhibitory Activity

CompoundIC₅₀ (µM)Reference
Thioacetazone14[6][7]
Ambazone15[6][7]
Indole-thiourea 4b5.9 ± 2.47[8]
Kojic Acid (Standard)16.4 ± 3.53[8]

Table 4: α-Glucosidase Inhibitory Activity

CompoundModificationIC₅₀ (mM)Reference
Acarbose (Standard)-11.96[9]
9a1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea9.77[9]
9c1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea12.94[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives as enzyme inhibitors.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of the title compounds via condensation reaction.

Materials:

  • Pyridine-2-carboxaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve pyridine-2-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the flask.

  • (Optional) Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Synthesis_Workflow Reactants Pyridine-2-carboxaldehyde + Thiosemicarbazide Reaction Condensation Reaction (Reflux, 2-4h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid (optional) Catalyst->Reaction Cooling Cooling to RT Reaction->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure this compound Derivative Purification->Product

General synthesis workflow.
Protocol 2: Urease Inhibition Assay (Indophenol Method)

This protocol is adapted from the indophenol method to determine urease inhibitory activity by quantifying ammonia production.[1][10][11][12]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Test compounds (dissolved in DMSO)

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor (thiourea) in DMSO.

  • In a 96-well plate, add 25 µL of test compound solution to each well.

  • Add 25 µL of urease enzyme solution (e.g., 10 U/mL) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution (e.g., 10 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

  • Incubate the plate at 37°C for 30 minutes for color development.

  • Measure the absorbance at a suitable wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage inhibition and determine the IC₅₀ value for each compound.

Urease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of test compounds and standard Add_Compound Add test compound to well Prep_Compounds->Add_Compound Prep_Enzyme Prepare urease solution Add_Enzyme Add urease enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare urea solution Add_Substrate Add urea substrate Prep_Substrate->Add_Substrate Add_Compound->Add_Enzyme Incubate1 Incubate (37°C, 30 min) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (37°C, 30 min) Add_Substrate->Incubate2 Add_Reagents Add phenol and alkali reagents Incubate2->Add_Reagents Incubate3 Incubate (37°C, 30 min) Add_Reagents->Incubate3 Measure_Abs Measure absorbance (630 nm) Incubate3->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC₅₀ Calc_Inhibition->Calc_IC50

Urease inhibition assay workflow.
Protocol 3: Anticholinesterase Activity Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity using Ellman's reagent.[13][14][15]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent)

  • Galantamine or Donepezil (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and a standard inhibitor at various concentrations.

  • In a 96-well plate, add 25 µL of the test compound solution.

  • Add 50 µL of the respective cholinesterase enzyme solution to each well.

  • Add 125 µL of DTNB solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Monitor the change in absorbance at 412 nm for 5-10 minutes at regular intervals using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.

Anticholinesterase_Assay cluster_setup Assay Setup cluster_procedure Microplate Procedure cluster_data Data Processing Prep_Solutions Prepare test compounds, standard, enzyme, DTNB, and substrate solutions Add_Compound Add test compound Prep_Solutions->Add_Compound Add_Enzyme_DTNB Add enzyme and DTNB Add_Compound->Add_Enzyme_DTNB Pre_Incubate Pre-incubate (37°C, 15 min) Add_Enzyme_DTNB->Pre_Incubate Add_Substrate Add substrate (ATCI/BTCI) Pre_Incubate->Add_Substrate Monitor_Absorbance Monitor absorbance at 412 nm Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate reaction rate Monitor_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Anticholinesterase assay workflow.
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[16][17][18][19][20]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth medium directly in the 96-well plates.

  • Add the microbial inoculum to each well.

  • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Signaling Pathways and Logical Relationships

The inhibitory effects of this compound derivatives on specific enzymes can modulate various cellular signaling pathways. The following diagrams illustrate some of these relationships.

Urease_Inhibition_Pathway Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia Catalysis pH_Increase Increased pH Ammonia->pH_Increase Pathogenesis Bacterial Pathogenesis (e.g., H. pylori survival) pH_Increase->Pathogenesis Inhibitor This compound Derivative Inhibitor->Urease Inhibition Cholinesterase_Inhibition_Pathway ACh Acetylcholine (ACh) Cholinesterase Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) ACh->Cholinesterase Substrate Synaptic_Transmission Cholinergic Synaptic Transmission ACh->Synaptic_Transmission Neurotransmitter Choline_Acetate Choline + Acetate Cholinesterase->Choline_Acetate Hydrolysis Cognitive_Function Cognitive Function Synaptic_Transmission->Cognitive_Function Inhibitor This compound Derivative Inhibitor->Cholinesterase Inhibition Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Hydroxylation DOPA L-DOPA Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Tyrosinase Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibition

References

The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its versatile physicochemical properties, including the ability to form hydrogen bonds, aqueous solubility, and chemical stability, make it a privileged scaffold in the design of novel therapeutic agents.[1][2] Pyridine-based drugs have demonstrated a wide spectrum of biological activities, leading to their successful application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][4] This document provides detailed application notes on various classes of pyridine-containing drugs, protocols for their synthesis and biological evaluation, and visualizations of their mechanisms of action.

Anticancer Applications of Pyridine-Based Drugs

Pyridine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[3][5] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of microtubule dynamics.[6][7][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyridine-based compounds against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas Compound 8eMCF-7 (Breast)0.22 (48h)[9]
Compound 8nMCF-7 (Breast)1.88 (48h)[9]
Pyrido[2,3-d]pyrimidines Compound 3bHuh-7 (Liver)6.54
Compound 3bA549 (Lung)15.54[10]
Compound 3bMCF-7 (Breast)6.13[10]
2-Amino-3-cyanopyridines Compound 4fA549 (Lung)23.78
Compound 4fMKN45 (Gastric)67.61
Compound 4fMCF7 (Breast)53.87
Imidazo[1,2-a]pyridines Compound LB-1HCT116 (Colon)9.22 (nM)[11]
Pyrano-pyridine Derivatives 4-CP.PK562 (Leukemia)10.42 (µg/mL)[10]
4-CP.PHL60 (Leukemia)25.93 (µg/mL)[10]
Signaling Pathway of a Pyridine-Based Kinase Inhibitor: Imatinib

Imatinib, a 2-phenylaminopyrimidine derivative containing a pyridine moiety, is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[12] It functions by competitively binding to the ATP-binding site of the kinase, thereby inhibiting the phosphorylation of its substrates and blocking downstream signaling pathways that lead to cell proliferation and survival.[12][13]

imatinib_pathway cluster_cell CML Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation Imatinib Imatinib (Pyridine-based Drug) Imatinib->BCR_ABL Inhibition ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL RAS_MAPK RAS/MAPK Pathway P_Substrate->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_Substrate->PI3K_AKT STAT STAT Pathway P_Substrate->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT->Proliferation

Imatinib's inhibition of BCR-ABL signaling.
Signaling Pathway of a Pyridine-Based Androgen Synthesis Inhibitor: Abiraterone

Abiraterone acetate is a pyridine-containing drug that is converted in vivo to abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][14][15] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[14] By blocking this enzyme, abiraterone effectively shuts down the production of androgens, which are essential for the growth of prostate cancer.[1][15]

abiraterone_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Enzyme Pregnenolone->CYP17A1 Progesterone->CYP17A1 DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (in Prostate Cancer Cell) Testosterone->AR Activation Gene_Transcription Gene Transcription (Cell Growth & Proliferation) AR->Gene_Transcription CYP17A1->DHEA Abiraterone Abiraterone (Pyridine-based Drug) Abiraterone->CYP17A1 Inhibition

Abiraterone's inhibition of androgen synthesis.

Antimicrobial and Antiviral Applications

The pyridine scaffold is also a key component in many antimicrobial and antiviral drugs.[1][2][4] These compounds can act through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential viral enzymes, and interference with viral replication processes.[4][16]

Quantitative Antimicrobial and Antiviral Activity Data

The following tables summarize the in vitro activity of selected pyridine-based compounds against various microbial and viral targets.

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Alkyl Pyridinols EA-02-009S. aureus0.5 - 1[16]
JC-01-072S. aureus4[16]
JC-01-074S. aureus16[16]
Pyridine-based Hydrazides Compound 5jS. aureus6.25[17]
Compound 5jE. coli12.5[17]
Imidazo[4,5-b]pyridines Compound 2B. cereus0.07[18]
6-Oxo-pyridine-3-carboxamides Compound 3dE. coli3.91[19]
Compound 3eE. coli3.91[19]

Table 3: Antiviral Activity of Pyridine Derivatives

Compound ClassSpecific CompoundVirusEC50 (µM)Reference
Pyrazolopyridines ARA-04HSV-11.00[20]
ARA-05HSV-11.00[20]
AM-57HSV-10.70[20]
Pyridine-N-sulfonamides Compound 15cHSV-1>50% viral reduction[21]
Compound 15dCBV4>50% viral reduction[21]
Mechanism of Action of Pyridine-Based Antimicrobials

One of the proposed mechanisms of action for certain lipophilic pyridine derivatives, such as the alkyl pyridinols, is the disruption of the bacterial cell membrane.[16] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Disruption Membrane Disruption Membrane->Disruption Alkyl_Pyridinol Alkyl Pyridinol (Pyridine-based drug) Alkyl_Pyridinol->Membrane Incorporation Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Membrane disruption by alkyl pyridinols.

Experimental Protocols

Synthesis of Pyridine Derivatives

Protocol 1: Hantzsch Dihydropyridine Synthesis

This protocol describes a general method for the synthesis of 1,4-dihydropyridine derivatives.[22][23]

Materials:

  • Aldehyde (1 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Ammonia source (e.g., ammonium acetate) (1.1 equivalents)

  • Ethanol (solvent)

  • Optional: Oxidizing agent for aromatization (e.g., ferric chloride, manganese dioxide)

Procedure:

  • Dissolve the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature or reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • (Optional) For the synthesis of the corresponding pyridine, the isolated dihydropyridine can be oxidized using an appropriate oxidizing agent.

Protocol 2: Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol outlines a one-pot, multi-component reaction for the synthesis of 2-amino-3-cyanopyridines.

Materials:

  • Aromatic aldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Ketone (e.g., acetophenone) (1 equivalent)

  • Ammonium acetate (4-8 equivalents)

  • Ethanol or Toluene (solvent)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), ketone (1 equivalent), and ammonium acetate (4-8 equivalents) in ethanol or toluene.

  • Reflux the mixture for 8-14 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • A precipitate of the desired product should form. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then water to remove any remaining ammonium acetate.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/methanol.[17]

Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well plates

  • Test compound (pyridine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 4: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[12][24][25]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test compound (pyridine derivative)

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the test compound in cell culture medium.

  • In separate tubes, mix a standard amount of virus with each dilution of the test compound. Also, prepare a virus control (virus mixed with medium without the compound). Incubate these mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • After adsorption, remove the inoculum and overlay the cell monolayers with an agarose or methylcellulose-containing medium. This semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The stain will color the viable cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Conclusion

The pyridine scaffold continues to be a highly valuable and versatile platform in drug discovery. The diverse biological activities exhibited by pyridine-containing compounds, coupled with their favorable physicochemical properties, ensure their continued prominence in the development of new therapeutics. The protocols and data presented here provide a foundational resource for researchers and scientists working to harness the potential of this important heterocyclic motif. Further exploration of novel synthetic methodologies and a deeper understanding of the mechanisms of action of pyridine-based drugs will undoubtedly lead to the discovery of next-generation therapies for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Thiourea Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of thiourea derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of thiourea derivatives, categorized by the synthetic method.

Method 1: From Isothiocyanates and Amines

This is one of the most common methods for synthesizing N,N'-disubstituted thioureas. The reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the isothiocyanate.

Issue 1: Low Product Yield

Potential CauseRecommended Solution
Low reactivity of the amine. Aromatic amines are generally less nucleophilic than aliphatic amines. For reactions involving aromatic amines, consider increasing the reaction temperature or using a catalyst such as a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) to improve the reaction rate and yield.[1]
Steric hindrance. Bulky substituents on either the amine or the isothiocyanate can hinder the reaction. Prolonged reaction times or higher temperatures may be necessary. In some cases, a different synthetic route might be more effective.
Inappropriate solvent. The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM) or acetone are commonly used.[2] For poorly soluble reactants, consider using a higher boiling point solvent like tert-butanol, especially for less reactive aromatic amines.[3]
Side reactions. Isothiocyanates can react with moisture. Ensure all reactants and solvents are dry.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more of the amine or isothiocyanate, or increasing the temperature.

Issue 2: Impure Product

Potential CauseRecommended Solution
Unreacted starting materials. If the product is a solid, washing the crude product with a solvent in which the starting materials are soluble but the product is not can be effective. Recrystallization from a suitable solvent (e.g., ethanol, acetone) is a common purification method.[4]
Formation of by-products. By-products can sometimes be removed by column chromatography. The choice of eluent will depend on the polarity of the product and impurities.[5] An acid-base workup can be effective if the impurities have acidic or basic functional groups.[6]
Thermal decomposition. If the reaction is run at a high temperature, decomposition of the product or starting materials may occur. Consider running the reaction at a lower temperature for a longer duration.
Method 2: From Carbon Disulfide and Amines

Issue 1: Low Product Yield

Potential CauseRecommended Solution
Decomposition of dithiocarbamate intermediate. The dithiocarbamate salt can be unstable. It is often generated in situ and reacted immediately with the second amine.[4]
Formation of by-products. The reaction of carbon disulfide with primary amines can sometimes lead to several by-products. Running the reaction in an aqueous medium can improve yields and simplify the procedure.[7][8]
Inefficient desulfurization. In some variations of this method, the dithiocarbamate is converted to an isothiocyanate. Incomplete conversion will lead to a lower yield of the final thiourea derivative.
Loss of volatile reactants. Carbon disulfide is volatile. The reaction should be carried out in a well-sealed flask or under reflux to prevent its loss.

Issue 2: Impure Product

Potential CauseRecommended Solution
Presence of dithiocarbamate salts. The product can be purified by washing with water to remove any unreacted dithiocarbamate salts.
Formation of symmetrical thioureas as by-products. When synthesizing unsymmetrical thioureas, the formation of symmetrical side products can occur. Purification by column chromatography is often necessary to separate the desired unsymmetrical product.
Residual carbon disulfide. Excess carbon disulfide can be removed by evaporation under reduced pressure.
Method 3: From Urea and Lawesson's Reagent

This method involves the thionation of urea or its derivatives using Lawesson's reagent to form the corresponding thiourea.

Issue 1: Low Product Yield

Potential CauseRecommended Solution
Suboptimal reaction temperature. The reaction temperature is a critical parameter. For the synthesis of thiourea from urea and Lawesson's reagent, a temperature of 75°C (348K) has been found to be optimal. Higher temperatures can lead to product decomposition.[9][10]
Incorrect stoichiometry. The mass ratio of urea to Lawesson's reagent affects the yield. An optimal ratio of 2:1 (urea:Lawesson's reagent) has been reported to give the best results.[9][10]
Incomplete reaction. A reaction time of around 3.5 hours is generally sufficient for this reaction to go to completion.[9][10]
Decomposition of Lawesson's reagent. Lawesson's reagent can decompose upon exposure to moisture. It should be stored in a dry environment and handled under anhydrous conditions.

Issue 2: Impure Product

Potential CauseRecommended Solution
By-products from Lawesson's reagent. The work-up procedure should be designed to remove phosphorus-containing by-products. This can often be achieved by filtration and washing with an appropriate solvent.
Unreacted urea. Unreacted urea can be removed by washing the crude product with water, as thiourea is less soluble in cold water.
Formation of other thionated species. Depending on the reaction conditions, over-thionation or side reactions can occur. Purification by recrystallization or column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of thiourea derivatives from isothiocyanates and amines?

A1: The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by proton transfer to form the stable thiourea derivative.

Q2: How does the reactivity of aliphatic and aromatic amines differ in thiourea synthesis?

A2: Aliphatic amines are generally more nucleophilic and react faster with isothiocyanates than aromatic amines. Reactions with aromatic amines often require higher temperatures or longer reaction times to achieve good yields.

Q3: What are some common solvents used for thiourea derivative synthesis?

A3: Common solvents include acetone, dichloromethane (DCM), tetrahydrofuran (THF), and ethanol. For less reactive starting materials, higher boiling point solvents like tert-butanol may be used. The choice of solvent depends on the solubility of the reactants and the reaction temperature.[2][9][11]

Q4: How can I monitor the progress of my thiourea synthesis reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the common methods for purifying thiourea derivatives?

A5: The most common purification methods are recrystallization and column chromatography.[4][5] The choice of method depends on the physical state of the product (solid or oil) and the nature of the impurities. An acid-base wash during the work-up can also be effective for removing acidic or basic impurities.[6]

Q6: Are there any safety precautions I should take when working with reagents for thiourea synthesis?

A6: Yes. Isothiocyanates are often lachrymatory and should be handled in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. Lawesson's reagent can release hydrogen sulfide upon contact with moisture, which is a toxic gas. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q7: Can I synthesize thiourea derivatives in a more environmentally friendly way?

A7: Yes, green chemistry approaches are being developed. These include using water as a solvent, employing microwave irradiation to reduce reaction times, and using solvent-free reaction conditions.[12][13]

Data Presentation

Table 1: Optimization of Reaction Conditions for Thiourea Synthesis from Urea and Lawesson's Reagent [9][10]

Reaction Time (h)Reaction Temperature (°C)Mass Ratio (Urea:Lawesson's Reagent)Yield (%)
1.5752:1~40
2.5752:1~55
3.5 75 2:1 ~62
4.5752:1~60
3.5552:1~50
3.5652:1~58
3.5852:1~55
3.5751:1~30
3.5753:1~45

Table 2: Yields of N,N'-disubstituted Thioureas from Isothiocyanates and Amines [2]

IsothiocyanateAmineSolventReaction Time (h)Yield (%)
1-Naphthyl isothiocyanate1,2-PhenylenediamineDCM2363
1-Naphthyl isothiocyanate1,3-PhenylenediamineDCM2482
1-Naphthyl isothiocyanate1,4-PhenylenediamineDCM2895

Experimental Protocols

Protocol 1: Synthesis of N,N'-dibutylthiourea from Carbon Disulfide and n-Butylamine [12]

  • Preparation: To 5 g of neutral alumina in a beaker, add 10 mmol of carbon disulfide.

  • Reaction: Slowly add 20 mmol of n-butylamine dropwise to the alumina while stirring.

  • Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate for 3-5 minutes at a power of 450W.

  • Extraction: After cooling, extract the product from the alumina with hot methanol (3 x 15 mL).

  • Crystallization: Add a few drops of water to the combined hot methanol extracts and allow the solution to cool.

  • Isolation: Collect the crystallized N,N'-dibutylthiourea by filtration and dry under vacuum.

Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-3-phenylthiourea from Phenyl Isothiocyanate and p-Anisidine

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of p-anisidine in 20 mL of acetone.

  • Addition of Isothiocyanate: To this solution, add 10 mmol of phenyl isothiocyanate dropwise with stirring at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxyphenyl)-3-phenylthiourea.

Visualizations

experimental_workflow_isothiocyanate cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Dissolve Dissolve Amine in Solvent Amine->Dissolve Isothiocyanate Isothiocyanate Add Add Isothiocyanate Isothiocyanate->Add Dissolve->Add Stir Stir at RT Add->Stir Precipitate Precipitate in Water Stir->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Thiourea Derivative Recrystallize->Product

Caption: Experimental workflow for thiourea derivative synthesis from an isothiocyanate and an amine.

troubleshooting_low_yield Start Low Product Yield Cause1 Low Reactivity of Amine Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1a Increase Temperature Cause1->Solution1a Solution1b Use Catalyst Cause1->Solution1b Solution2 Prolong Reaction Time Cause2->Solution2 Solution3 Use Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield in thiourea synthesis.

References

Identifying and minimizing side products in (Pyridin-2-ylmethylideneamino)thiourea reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Pyridin-2-ylmethylideneamino)thiourea, also known as 2-pyridinecarbaldehyde thiosemicarbazone. Our goal is to help you identify and minimize the formation of side products in your reactions, ensuring the highest possible purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a condensation reaction between 2-pyridinecarboxaldehyde and thiosemicarbazide.[1][2][3] This reaction is usually carried out in a solvent such as ethanol and may be facilitated by gentle heating or microwave irradiation.[4]

Q2: What are the potential side products in this reaction?

While the primary reaction is generally efficient, several side products can form. These can arise from impurities in the starting materials, degradation of the reactants or product, or side reactions under the chosen experimental conditions. Potential side products may include:

  • Unreacted Starting Materials: Residual 2-pyridinecarboxaldehyde and thiosemicarbazide.

  • Oxidation Products: The aldehyde starting material can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.

  • Hydrolysis Products: The thiosemicarbazone product can undergo hydrolysis back to the starting aldehyde and thiosemicarbazide, particularly in the presence of water and acid or base catalysts.

  • Cyclized Products: Under certain conditions, thiosemicarbazones can undergo cyclization to form heterocyclic compounds such as 1,3,4-thiadiazoles, although this is less common in the absence of specific cyclizing agents.[1][2]

  • Polymeric Materials: Aldehydes, including 2-pyridinecarboxaldehyde, can sometimes form polymeric byproducts.

Q3: How can I detect the presence of side products?

Several analytical techniques can be employed to identify and quantify impurities in your reaction mixture:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and detect the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of the main product and any significant impurities.

  • Mass Spectrometry (MS): Can be used to determine the molecular weight of the product and any byproducts, aiding in their identification.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the product and help identify unreacted starting materials.

Q4: What is the typical appearance of pure this compound?

Pure this compound is typically a crystalline solid, with colors ranging from white to yellow or orange.[5] A significant deviation from this, such as a brown or tarry appearance, may indicate the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC. If starting materials are still present, extend the reaction time or slightly increase the temperature.Increased conversion of starting materials to the desired product.
Suboptimal Reaction Conditions Ensure an equimolar ratio of reactants.[4] Consider using a catalytic amount of acid (e.g., a drop of acetic acid) to promote the condensation.Improved reaction rate and yield.
Product Loss During Workup Minimize the number of transfer steps. If recrystallizing, use a minimal amount of hot solvent to avoid excessive dissolution of the product.Higher recovery of the purified product.
Degradation of Starting Materials Use freshly distilled or high-purity 2-pyridinecarboxaldehyde, as older samples can contain impurities.[6]A cleaner reaction profile with fewer side products and a higher yield of the desired product.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Unreacted Starting Materials Improve the purification process. Recrystallization from a suitable solvent, such as ethanol, is often effective.[7] Washing the crude product with a solvent in which the product is sparingly soluble but the starting materials are soluble can also be beneficial.Removal of residual starting materials, leading to a purer final product.
Formation of Side Products Optimize reaction conditions to minimize side reactions. This may involve lowering the reaction temperature, reducing the reaction time, or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.A cleaner crude product with a lower concentration of impurities.
Hydrolysis of the Product During workup and purification, avoid prolonged exposure to strongly acidic or basic conditions and excessive water.Preservation of the thiosemicarbazone product and prevention of its degradation back to starting materials.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield and Purity

Condition Reaction Time (hours) Temperature (°C) Yield (%) Purity (by HPLC, %)
A (Conventional Heating)478 (Reflux in Ethanol)8592
B (Conventional Heating)878 (Reflux in Ethanol)8890
C (Microwave Irradiation)0.025 (90 sec)N/A9298
D (Room Temperature)24257595

Note: This table presents representative data based on qualitative descriptions in the literature. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating

  • Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1.0 eq) in hot ethanol to the flask with stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove soluble impurities.

  • Recrystallize the crude product from hot ethanol to obtain the pure compound.

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of this compound

  • In a microwave-safe vessel, dissolve thiosemicarbazide (1.0 eq) in a minimal amount of hot ethanol.

  • Add 2-pyridinecarboxaldehyde (1.0 eq) to the solution with stirring.

  • Irradiate the mixture in a microwave reactor (e.g., at 900W for 90 seconds).[4]

  • Monitor the reaction by TLC.

  • After completion, allow the vessel to cool.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Visualizations

Reaction_Pathway cluster_side_reactions Potential Side Reactions 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Main_Product This compound 2-Pyridinecarboxaldehyde->Main_Product + Thiosemicarbazide (Condensation) Side_Products Side Products (Unreacted Starting Materials, Oxidation Products, etc.) 2-Pyridinecarboxaldehyde->Side_Products Oxidation/Polymerization Thiourea Thiourea Thiourea->Main_Product Main_Product->Side_Products Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow start Experiment Start reaction Synthesis Reaction start->reaction analysis Analyze Crude Product (TLC, HPLC, NMR) reaction->analysis low_yield Low Yield? analysis->low_yield impurities Impurities Present? analysis->impurities low_yield->impurities No optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) low_yield->optimize_reaction Yes improve_workup Improve Workup/Purification impurities->improve_workup Yes end Pure Product impurities->end No optimize_reaction->reaction improve_workup->analysis

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of (Pyridin-2-ylmethylideneamino)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing (Pyridin-2-ylmethylideneamino)thiourea, a thiosemicarbazone of interest for its pharmacological potential. This guide includes detailed troubleshooting, frequently asked questions (FAQs), optimized experimental protocols, and data to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the Schiff base product. 3. Sub-optimal reaction temperature. 4. Impure starting materials.1. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure anhydrous reaction conditions. Use dry solvents and glassware. The presence of water can reverse the condensation reaction. 3. Optimize the reaction temperature. Refluxing in ethanol is a common practice. 4. Check the purity of pyridine-2-carboxaldehyde and thiosemicarbazide. The aldehyde is prone to oxidation.
Product Fails to Precipitate 1. The product is soluble in the reaction solvent. 2. Insufficient cooling.1. Reduce the volume of the solvent by evaporation. 2. Cool the reaction mixture in an ice bath to induce precipitation. If precipitation is still not observed, adding cold distilled water can sometimes help precipitate the product.
Oily Product or Impure Solid 1. Presence of unreacted starting materials. 2. Formation of side products.1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not, such as cold ethanol. 2. Recrystallize the product. Ethanol is a commonly used solvent for recrystallization of this compound.
Melting Point is Low and Broad 1. The product is impure.1. Recrystallize the product from a suitable solvent like ethanol to obtain sharp crystals with a defined melting point. Multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis is a condensation reaction between pyridine-2-carboxaldehyde and thiosemicarbazide. This reaction forms a Schiff base, specifically a thiosemicarbazone, with the elimination of a water molecule.[1]

G pyridine_2_carboxaldehyde Pyridin-2-carboxaldehyde product This compound pyridine_2_carboxaldehyde->product + Thiosemicarbazide thiosemicarbazide Thiourea water Water product->water - G cluster_dissolve Reactant Preparation dissolve_tsc Dissolve Thiosemicarbazide in hot Ethanol mix Mix Solutions (with stirring) dissolve_tsc->mix dissolve_pca Dissolve Pyridine-2-carboxaldehyde in Ethanol dissolve_pca->mix reflux Reflux for 30 min mix->reflux monitor Monitor with TLC reflux->monitor cool Cool to Precipitate monitor->cool filter_wash Filter and Wash with cold Ethanol cool->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize (optional) dry->recrystallize G mix Mix hot ethanolic solutions of reactants in a microwave vessel irradiate Microwave Irradiation (900W, 90s) mix->irradiate monitor Monitor with TLC irradiate->monitor wash_dry Wash with Ethanol and Dry monitor->wash_dry

References

Technical Support Center: Characterization of (Pyridin-2-ylmethylideneamino)thiourea Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Pyridin-2-ylmethylideneamino)thiourea and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric forms of this compound I should be aware of?

A1: this compound, a thiosemicarbazone, primarily exists as geometric isomers around the carbon-nitrogen double bond (C=N) of the imine group. These are designated as the E and Z isomers. Additionally, due to restricted rotation around the N-C single bond of the thiourea moiety, the presence of rotational isomers (rotamers) can also be observed, further complicating characterization.[1][2] The pyridinyl group can also lead to different conformational possibilities.

Q2: During synthesis, I obtained a product with a complex NMR spectrum, suggesting a mixture. Is this common?

A2: Yes, it is quite common to obtain a mixture of E and Z isomers during the synthesis of thiosemicarbazones. The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and pH. The presence of multiple sets of signals in your NMR spectrum is a strong indication of an isomeric mixture.[3] Furthermore, rotamers can also contribute to the complexity of the NMR spectrum, often appearing as broadened or multiple peaks for the same proton.[1][4]

Q3: Can the E and Z isomers interconvert?

A3: Yes, E/Z isomerization can occur in solution and is often influenced by external factors. This interconversion can be induced by exposure to UV light or heat.[2][5] The stability of each isomer can also be solvent-dependent.[6] For instance, the Z-isomer can sometimes be stabilized by intramolecular hydrogen bonding involving the pyridine nitrogen.[2] This potential for interconversion is a critical factor to consider during analysis and storage.

Q4: Which analytical techniques are best suited to characterize these isomers?

A4: A combination of techniques is recommended for unambiguous characterization:

  • NMR Spectroscopy (¹H, ¹³C, 2D-NMR): This is the most powerful tool for identifying and quantifying isomers in solution. Techniques like NOESY can help differentiate between E and Z isomers by observing through-space proton correlations. Variable Temperature (VT) NMR is useful for identifying the presence of rotamers.[1][4]

  • X-ray Crystallography: This technique provides definitive proof of the isomeric form present in the solid state.[7] However, be aware that the crystal structure may only represent the most stable, least soluble isomer under the crystallization conditions.

  • HPLC: High-Performance Liquid Chromatography is an excellent method for separating and quantifying the different isomers in a mixture.[8]

  • FT-IR and UV-Vis Spectroscopy: These methods can provide supporting evidence for the presence of different isomers, as the electronic and vibrational environments can differ between them.

Troubleshooting Guides

Problem 1: Ambiguous or Complex ¹H-NMR Spectra

Symptoms:

  • More signals than expected for a single compound.

  • Broadened peaks, especially for N-H protons.

  • The presence of major and minor sets of signals.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Presence of E/Z Isomers 1. Integrate the signals corresponding to each isomer to determine their ratio. 2. Perform a 2D-NOESY or ROESY experiment. For the E isomer, you would expect a cross-peak between the imine proton (-CH=N-) and the pyridine protons. For the Z isomer, a correlation between the imine proton and the N-H proton of the thiourea moiety might be observed. 3. Compare chemical shifts to literature values for similar thiosemicarbazones. The imine proton of the E isomer is often found at a different chemical shift than that of the Z isomer.[3]
Presence of Rotamers 1. Conduct a Variable Temperature (VT) NMR experiment. If rotamers are present, you will observe coalescence of the multiple signals into a single, averaged signal as the temperature is increased.[1][4] 2. Change the NMR solvent. Different solvents can alter the rotational barrier and may simplify the spectrum.
Sample Impurities 1. Check the purity of your starting materials (pyridine-2-carbaldehyde and thiosemicarbazide). 2. Purify your sample using column chromatography or recrystallization and re-acquire the NMR spectrum.
Problem 2: Poor Separation of Isomers by HPLC

Symptoms:

  • Co-elution of isomers, resulting in a single broad peak.

  • Poor resolution between isomeric peaks.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Column Choice 1. Thiosemicarbazones are relatively polar. A standard C18 column might not provide sufficient retention. Consider using a column designed for polar analytes or a phenyl-hexyl column to enhance separation through pi-pi interactions with the aromatic rings.
Suboptimal Mobile Phase 1. Adjust the mobile phase composition. Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous buffer. 2. Modify the pH of the aqueous component. The ionization state of the pyridine ring and thiourea moiety can affect retention. 3. Consider using a different organic modifier or adding a small amount of an ion-pairing reagent.
Isomer Interconversion on Column 1. If the isomerization rate is comparable to the chromatography timescale, you may observe peak broadening or a plateau between two peaks. Try lowering the column temperature to slow down the interconversion.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the condensation reaction.

Materials:

  • Pyridine-2-carbaldehyde

  • Thiosemicarbazide

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve pyridine-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: ¹H-NMR for Isomer Differentiation

Instrument: 400 MHz (or higher) NMR Spectrometer Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is often a good choice as it can help resolve N-H protons.

Procedure:

  • Prepare a sample of your compound in the chosen deuterated solvent.

  • Acquire a standard ¹H-NMR spectrum.

  • Identify Key Signals:

    • Imine Proton (-CH=N-): Expect a singlet for each isomer, likely in the range of 8.0-8.5 ppm.

    • Pyridine Protons: Look for signals in the aromatic region (7.0-9.0 ppm).

    • N-H Protons: These may appear as broad singlets. In DMSO-d₆, they are often more clearly resolved. Expect signals for the -NH₂ and -NH- groups.

  • Perform a 1D-NOESY or 2D-NOESY/ROESY Experiment:

    • Irradiate the imine proton signal of the major isomer.

    • Observe which protons show a nuclear Overhauser effect (NOE). An NOE to the pyridine protons would suggest the E isomer. An NOE to the -NH- proton would suggest the Z isomer.

Quantitative Data Summary

The following table summarizes typical spectroscopic data for E and Z isomers of this compound based on literature for analogous compounds. Actual values may vary based on solvent and experimental conditions.

ParameterE-IsomerZ-IsomerReference
¹H-NMR (DMSO-d₆) [3][9]
δ (-CH=N-) (ppm)~8.3~8.1
δ (-NH-) (ppm)~11.5~10.0
δ (-NH₂) (ppm)~8.2 (broad)~8.4 (broad)
¹³C-NMR (DMSO-d₆)
δ (C=S) (ppm)~178~182
δ (C=N) (ppm)~142~138
FT-IR (KBr)
ν (N-H) (cm⁻¹)3400-31003400-3100
ν (C=N) (cm⁻¹)~1600~1590
ν (C=S) (cm⁻¹)~840~830

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting Logic synthesis Synthesis via Condensation purification Purification (Recrystallization/Chromatography) synthesis->purification hplc HPLC Separation purification->hplc Isomer Separation nmr NMR Analysis (1H, 13C, 2D) purification->nmr Structural Elucidation xray X-ray Crystallography purification->xray Solid-State Structure ftir_uv FT-IR & UV-Vis purification->ftir_uv Functional Group Analysis complex_nmr Complex NMR? nmr->complex_nmr vt_nmr Run Variable Temp. NMR complex_nmr->vt_nmr Yes noesy Run 2D-NOESY complex_nmr->noesy Yes rotamers_confirmed Rotamers Confirmed vt_nmr->rotamers_confirmed isomers_confirmed E/Z Isomers Confirmed noesy->isomers_confirmed

Caption: Experimental workflow for synthesis, characterization, and troubleshooting.

isomer_relationship cluster_rotamers_E E-Isomer Rotamers cluster_rotamers_Z Z-Isomer Rotamers E_isomer E-Isomer Z_isomer Z-Isomer E_isomer->Z_isomer hv, Δ E_rotamer1 E-s-cis Z_isomer->E_isomer Δ Z_rotamer1 Z-s-cis E_rotamer2 E-s-trans E_rotamer1->E_rotamer2 Rotation Z_rotamer2 Z-s-trans Z_rotamer1->Z_rotamer2 Rotation

Caption: Relationship between E/Z isomers and their respective rotamers.

References

Scaling up the production of (Pyridin-2-ylmethylideneamino)thiourea for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of (Pyridin-2-ylmethylideneamino)thiourea. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful synthesis and application in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound, and related thiosemicarbazones, are primarily investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, making them of significant interest in cancer research.[1][2][3][4][5][6]

Q2: What are the key starting materials for the synthesis of this compound?

A2: The most common and direct synthesis involves the condensation reaction between pyridine-2-carboxaldehyde (also known as 2-formylpyridine) and thiosemicarbazide.[7]

Q3: What are the recommended solvents for the synthesis reaction?

A3: Ethanol is a frequently used solvent due to its ability to dissolve the reactants and facilitate the reaction upon heating.[7] Aqueous ethanol can be used for the crystallization of the final product.[1]

Q4: Is a catalyst required for the synthesis?

A4: While the reaction can proceed with gentle heating in a suitable solvent, the addition of a few drops of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction rate by protonating the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack.[7]

Q5: What are the storage and stability recommendations for this compound?

A5: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. It is sensitive to moisture and air. For pyridine-2-carboxaldehyde, one of the reactants, it is recommended to store it under an inert atmosphere.

Experimental Protocols

Two primary methods for the synthesis of this compound are provided below: a conventional reflux method and a microwave-assisted method, which can be advantageous for scaling up production due to shorter reaction times.

Conventional Synthesis via Reflux

This method involves the condensation of pyridine-2-carboxaldehyde and thiosemicarbazide in ethanol.

Materials:

  • Pyridine-2-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (optional)

Procedure:

  • In a 50 mL flask, mix 0.5 mmol of Pyridine-2-carbaldehyde and 0.5 mmol of thiosemicarbazide in 20 mL of ethanol.[8]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction (optional).

  • Stir the mixture at 373 K (100 °C) for 30 minutes.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting crystalline solid can be recrystallized from ethanol to afford the purified product.[8]

Microwave-Assisted Synthesis

This method offers a rapid and efficient alternative to conventional heating.

Materials:

  • Thiosemicarbazide

  • Pyridine-2-carboxaldehyde

  • Ethanol

Procedure:

  • In a suitable vessel, mix a hot ethanolic solution of thiosemicarbazide (1.1375 g, 0.0125 mol) with pyridine-2-carboxaldehyde (1.1875 mL, 0.0125 mol).[9]

  • Stir the mixture constantly and irradiate it in a microwave at 900W for 90 seconds.[9]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid compound will form.

  • Wash the solid product with ethanol and dry it to obtain the final product.[9]

Quantitative Data Summary

ParameterConventional MethodMicrowave-Assisted Method
Reactants Pyridine-2-carbaldehyde, ThiosemicarbazidePyridine-2-carboxaldehyde, Thiosemicarbazide
Solvent EthanolEthanol
Catalyst Glacial Acetic Acid (optional)None
Reaction Time 30 minutes90 seconds
Reaction Temp. 100 °C (373 K)N/A (Microwave Irradiation)
Yield Not explicitly stated, but generally high for this reaction type.High yielding
Melting Point Not explicitly stated in the provided protocol.207-208 °C[9]
Purity Recrystallization from ethanol yields a crystalline solid.[8]The product is washed with ethanol.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Reactants are of poor quality.- Extend the reaction time. - If not using a catalyst, add a few drops of glacial acetic acid. - Ensure the reaction is heated to the specified temperature (reflux or microwave). - Check the purity of the starting materials.
Product is Oily or Gummy, Fails to Crystallize - Presence of impurities. - Residual solvent. - Incorrect solvent for crystallization.- Purify the crude product using column chromatography before crystallization. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Try different crystallization solvents or solvent mixtures (e.g., ethanol/water, methanol).
Broad Melting Point Range - The product is impure.- Recrystallize the product again from a suitable solvent until a sharp melting point is obtained. - Confirm purity using TLC or other analytical techniques.
Formation of Side Products - Reaction temperature is too high or reaction time is too long. - Presence of impurities in starting materials.- Optimize the reaction conditions by lowering the temperature or reducing the reaction time. - Use purified starting materials.
Difficulty in Isolating the Product - The product is too soluble in the reaction solvent.- Reduce the volume of the solvent by evaporation before cooling to induce precipitation. - Add a co-solvent in which the product is less soluble to induce crystallization.

Signaling Pathway and Experimental Workflow Diagrams

The primary mechanism of action for this compound and similar compounds is the inhibition of ribonucleotide reductase (RNR), a critical enzyme in the DNA synthesis pathway.

Ribonucleotide_Reductase_Inhibition cluster_synthesis DNA Synthesis Pathway cluster_inhibition Inhibition by this compound Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) Ribonucleotides->Deoxyribonucleotides Ribonucleotide Reductase (RNR) DNA_Polymerase DNA Polymerase Deoxyribonucleotides->DNA_Polymerase DNA_Synthesis DNA Synthesis & Cell Proliferation DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis (Cell Death) DNA_Synthesis->Apoptosis Inhibition leads to Compound This compound RNR_Inhibition Inhibition of RNR Compound->RNR_Inhibition

Caption: Inhibition of Ribonucleotide Reductase by this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Pyridine-2-carboxaldehyde & Thiosemicarbazide Reaction Condensation Reaction (Reflux or Microwave) Start->Reaction Crude_Product Crude Product Isolation Reaction->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Characterization Characterization: - Melting Point - Spectroscopy (NMR, IR) - Purity (TLC, HPLC) Drying->Characterization Final_Product Pure this compound Characterization->Final_Product

References

Resolving solubility issues of (Pyridin-2-ylmethylideneamino)thiourea in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for resolving solubility challenges encountered with (Pyridin-2-ylmethylideneamino)thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Based on its structure, which contains a polar thiourea group and a pyridine ring, this compound is expected to be most soluble in polar aprotic solvents and polar protic solvents. Its solubility in non-polar solvents is likely to be limited. Alcohols, such as ethanol, are often used as solvents for similar compounds.[1]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For initial solubility screening, it is recommended to start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For subsequent applications, polar protic solvents like ethanol or methanol can be effective, often aided by gentle heating.[1]

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, solubility tends to increase with a rise in temperature.[2][3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat.[2][4] Therefore, carefully heating the solvent may significantly improve the dissolution of this compound.

Q4: Can pH be adjusted to improve solubility?

A4: Yes, pH can be a critical factor. The pyridine group in the molecule is basic and can be protonated under acidic conditions, potentially increasing its aqueous solubility. Conversely, the thiourea group has acidic protons. Systematically adjusting the pH and observing the effect on solubility is a recommended strategy.

Q5: My compound is not dissolving even in DMSO. What could be the issue?

A5: Several factors could be at play. The compound may have low purity, or it might exist in a less soluble polymorphic form. Ensure the solvent is pure and anhydrous, as trace amounts of water can sometimes hinder dissolution in organic solvents. Additionally, consider that the dissolution rate may be slow, requiring more time and agitation.

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this step-by-step guide.

Step 1: Verify Compound and Solvent Quality

  • Compound Purity: Ensure the purity of your compound. Impurities can significantly alter solubility characteristics.

  • Solvent Quality: Use high-purity, anhydrous solvents. Contaminants, including water, can affect dissolution.[5]

Step 2: Optimize Physical Conditions

  • Particle Size Reduction: Grinding the compound to a fine powder increases the surface area available for solvent interaction, which can increase the rate of dissolution.[6][7]

  • Agitation: Ensure vigorous and continuous stirring or vortexing. This helps to break down aggregates and renew the solvent layer at the surface of the solid particles.

  • Sonication: Using an ultrasonic bath can provide energy to break apart solute particles and accelerate dissolution.

  • Heating: Gently warm the solution.[8] Most neutral organic compounds become more soluble at higher temperatures.[2][3] Always monitor for potential compound degradation at elevated temperatures.

Step 3: Systematic Solvent Screening

  • If initial solvent choices fail, a systematic screening should be performed. Test a range of solvents with varying polarities. A suggested list is provided in the table below.

Step 4: Employ Co-solvents

  • If the compound is poorly soluble in a single solvent, using a co-solvent system can be effective. For example, adding a small amount of DMSO to a less polar solvent can enhance solubility.

Step 5: pH Modification (for Aqueous Media)

  • For solubility in aqueous buffers, systematically vary the pH. Since the molecule contains a basic pyridine moiety, solubility may increase at a lower pH (e.g., pH 2-5). Prepare a range of buffers and test for solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExampleExpected SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighRecommended for creating stock solutions.
N,N-Dimethylformamide (DMF)HighGood alternative to DMSO.
Acetonitrile (ACN)ModerateMay require heating.
Polar Protic EthanolModerate to HighSolubility often improves with heat.[1]
MethanolModerate to HighSimilar to ethanol.
WaterLowSolubility is expected to be low at neutral pH.
Non-Polar HexaneVery LowUnlikely to be an effective solvent.
TolueneVery LowUnlikely to be an effective solvent.
Chlorinated Dichloromethane (DCM)Low to ModerateMay have some success, but lower than polar aprotic solvents.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of a compound.[9][10]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., pH 7.4 phosphate buffer)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of the compound to a vial. This is to ensure that a saturated solution is achieved.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[10]

  • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and let the vials stand to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample using a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution to determine the solubility. It is recommended to perform this in triplicate.[10]

Visualizations

G start Start: Compound Fails to Dissolve verify Step 1: Verify Purity - Compound Purity - Solvent Quality start->verify physical Step 2: Optimize Physical Conditions - Reduce Particle Size - Agitate/Sonicate - Apply Gentle Heat verify->physical If purity is confirmed solvent_screen Step 3: Systematic Solvent Screening (See Table 1) physical->solvent_screen If still insoluble success Success: Compound Dissolved physical->success If dissolved cosolvent Step 4: Use Co-Solvents (e.g., DMSO/Ethanol mix) solvent_screen->cosolvent If single solvents fail solvent_screen->success If dissolved ph_adjust Step 5: Adjust pH (for aqueous solutions) cosolvent->ph_adjust If aqueous solubility needed cosolvent->success If dissolved ph_adjust->success If dissolved fail Failure: Re-evaluate Compound (Consider synthesis, purity, structure) ph_adjust->fail If still insoluble

G prep 1. Preparation Add excess compound to vial with known solvent volume. equilibrate 2. Equilibration Shake at constant temperature for 24-48 hours. prep->equilibrate sample 3. Sampling Withdraw supernatant from the settled mixture. equilibrate->sample filter 4. Filtration Filter immediately through a 0.22 µm filter. sample->filter analyze 5. Analysis Dilute and measure concentration via HPLC or UV-Vis. filter->analyze calculate 6. Calculation Determine the final solubility value (e.g., in mg/mL). analyze->calculate

References

Technical Support Center: (Pyridin-2-ylmethylideneamino)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of (Pyridin-2-ylmethylideneamino)thiourea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering step-by-step solutions to enhance product purity and yield.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.- Ensure equimolar amounts of pyridine-2-carboxaldehyde and thiosemicarbazide are used. - Add a few drops of glacial acetic acid as a catalyst to drive the reaction to completion.[1] - Increase the reaction time or gently heat the mixture if the reaction is sluggish at room temperature.
Loss of product during workup.- When filtering the product, wash the precipitate with a minimal amount of cold solvent to avoid dissolving the product. - If recrystallizing, ensure the solution is fully cooled to maximize crystal formation before filtration.
Product Discoloration (Yellow/Brown) Presence of unreacted pyridine-2-carboxaldehyde.- Wash the crude product with a solvent in which the aldehyde is soluble but the desired product is not, such as cold diethyl ether.
Oxidation or side reactions.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected. - Purify the product via recrystallization from a suitable solvent like ethanol to remove colored impurities.
Formation of polymeric side products.- Control the reaction temperature; excessive heat can sometimes lead to polymerization. - Use a high-purity solvent to avoid contaminants that might initiate side reactions.
Impure Product (Confirmed by Spectroscopy) Presence of starting materials.- Recrystallization is a highly effective method for removing soluble impurities.[2][3] Ethanol is a commonly used solvent for thiourea derivatives.[3] - Column chromatography can be employed for more challenging separations. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) can be effective.
Presence of unexpected side products.- Review the reaction conditions. Side reactions can occur if the temperature is too high or if the wrong solvent is used. - Characterize the impurity using spectroscopic methods (NMR, MS) to identify its structure and understand its formation.
Difficulty in Crystallization Product is an oil or does not precipitate.- Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of the pure product to the solution. - If the product is too soluble, try a different recrystallization solvent or a solvent mixture.[4]
Oily precipitate forms during recrystallization.- This may occur if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. - The boiling point of the solvent may be too high, causing the product to melt. Choose a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the condensation reaction between pyridine-2-carboxaldehyde and thiosemicarbazide.[1] This reaction involves the formation of a Schiff base (imine) by the elimination of a water molecule.

Q2: What is the recommended solvent for the synthesis?

A2: Ethanol is a frequently used solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction upon gentle heating.

Q3: Is a catalyst necessary for the synthesis?

A3: While the reaction can proceed without a catalyst, the addition of a few drops of a weak acid, such as glacial acetic acid, can significantly increase the reaction rate by protonating the carbonyl group of the aldehyde, making it more electrophilic.[1]

Q4: How can I confirm the purity of my synthesized this compound?

A4: Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyridine ring protons, the azomethine proton (-CH=N-), and the thiourea protons (-NH and -NH₂).[1] The absence of peaks corresponding to starting materials is a key indicator of purity.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the azomethine carbon, and the thiocarbonyl carbon (C=S).[1]

    • FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, such as the C=N (imine) and C=S (thiocarbonyl) stretches.

Q5: What are the expected spectroscopic data for this compound?

A5: While the exact values can vary slightly based on the solvent and instrument, typical spectroscopic data for similar thiourea derivatives are as follows:

  • ¹H NMR (in DMSO-d₆): Pyridine protons (~7.0-8.5 ppm), azomethine proton (-CH=N-) as a singlet downfield, and broad singlets for the -NH and -NH₂ protons.[1]

  • ¹³C NMR (in DMSO-d₆): Pyridine carbons (~120-150 ppm), azomethine carbon (~140-160 ppm), and thiocarbonyl carbon (~170-180 ppm).[1]

  • FT-IR (KBr pellet, cm⁻¹): N-H stretching vibrations, C=N (imine) stretching, and C=S stretching vibrations.

Q6: How should I store the purified this compound?

A6: The compound should be stored in a cool, dry place, away from light and moisture, to prevent degradation. It is advisable to store it in a tightly sealed container.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard method for the synthesis of this compound.

Materials:

  • Pyridine-2-carboxaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1 equivalent) in ethanol.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • (Optional) Add 2-3 drops of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature. If the reaction is slow, gently heat the mixture to reflux for 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

This protocol outlines the procedure for purifying the synthesized this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.

  • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals thoroughly.

Visualizations

Synthesis_Workflow Reactants Pyridine-2-carboxaldehyde + Thiosemicarbazide Mixing Dissolve in Ethanol (Optional: Acetic Acid) Reactants->Mixing Reaction Stirring / Reflux Mixing->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Recrystallization (Ethanol) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Synthesis Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Reagents Check Reagent Stoichiometry & Purity Low_Yield->Check_Reagents Yes Recrystallize Recrystallize from Suitable Solvent Impure_Product->Recrystallize Yes Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Catalyst) Check_Reagents->Optimize_Reaction Improve_Workup Improve Workup Technique Optimize_Reaction->Improve_Workup Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography If still impure Characterize_Impurity Characterize Impurity (NMR, MS) Column_Chromatography->Characterize_Impurity If unknown impurity

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Unveiling the Antimicrobial Potential of (Pyridin-2-ylmethylideneamino)thiourea and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, thiourea derivatives, particularly those incorporating a pyridine moiety, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial performance of compounds structurally related to (Pyridin-2-ylmethylideneamino)thiourea, supported by experimental data and detailed methodologies to aid in further research and development.

Performance Comparison: Thiourea Derivatives vs. Standard Antibiotics

Table 1: Antibacterial Activity of 2-Formylpyridine Thiosemicarbazone Analogs and Standard Antibiotics

Compound/AntibioticStaphylococcus aureusEscherichia coliBacillus subtilisPseudomonas aeruginosa
Tin(IV) complex of 2-Formylpyridine Thiosemicarbazone16 mm (Inhibition Zone)[1]15 mm (Inhibition Zone)[1]15 mm (Inhibition Zone)[1]14 mm (Inhibition Zone)[1]
Ampicillin--26 mm (Inhibition Zone)[1]26 mm (Inhibition Zone)[1]

Table 2: Antibacterial Activity of 2-Acetylpyridine Thiosemicarbazone Analogs and Standard Antibiotics

Compound/AntibioticStaphylococcus aureusNeisseria meningitidisNeisseria gonorrhoeaeStreptococcus faecalis
2-Acetylpyridine Thiosemicarbazone Derivatives0.062 - 0.5 µg/mL[2]0.016 - 0.125 µg/mL[2]0.002 - 0.25 µg/mL[2]0.25 - 1.0 µg/mL[2]
Amikacin----
Ciprofloxacin----
Streptomycin----

Note: Direct MIC value comparison for the tin(IV) complex was unavailable; inhibition zone data is provided as a qualitative measure of activity.

Experimental Protocols

To ensure reproducibility and standardization of antimicrobial susceptibility testing, the following detailed protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3][4][5]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use fresh, overnight cultures of the desired bacterial strains grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Media: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

3. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.

  • Inoculate each well with 5 µL of the prepared bacterial suspension.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[5]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6][7]

1. Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24-48 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7][8]

Visualizing the Experimental Workflow

To provide a clear overview of the antimicrobial testing process, the following diagrams illustrate the key steps.

experimental_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay prep Prepare Serial Dilutions of Test Compound inoc Inoculate with Bacterial Suspension prep->inoc incub_mic Incubate (18-24h) inoc->incub_mic read_mic Read MIC (Lowest concentration with no visible growth) incub_mic->read_mic plate Plate Aliquots from Clear MIC Wells read_mic->plate Proceed with clear wells incub_mbc Incubate Agar Plates (24-48h) plate->incub_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incub_mbc->read_mbc signaling_pathway compound This compound membrane Bacterial Cell Membrane Permeabilization compound->membrane dna_gyrase Inhibition of DNA Gyrase/Topoisomerase compound->dna_gyrase enzyme Enzyme Inhibition (e.g., DHFR) compound->enzyme disruption Disruption of Cellular Respiration compound->disruption death Bacterial Cell Death membrane->death dna_gyrase->death enzyme->death disruption->death

References

Structure-activity relationship (SAR) studies of (Pyridin-2-ylmethylideneamino)thiourea derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the structure-activity relationship (SAR) of (Pyridin-2-ylmethylideneamino)thiourea derivatives, exploring their potential as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a pyridine ring linked to a thiourea moiety through an imine bridge, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated promising antimicrobial and anticancer properties, which can be modulated by introducing various substituents on the pyridine ring and the terminal nitrogen of the thiourea group. This guide provides a comparative analysis of the structure-activity relationships of these derivatives, supported by experimental data from various studies.

Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives is a straightforward condensation reaction. The process typically involves two main steps:

  • Formation of Thiosemicarbazide: An appropriate amine is reacted with carbon disulfide to form a dithiocarbamate intermediate, which is then treated with hydrazine to yield the corresponding thiosemicarbazide.

  • Condensation with Pyridine-2-carbaldehyde: The synthesized thiosemicarbazide is then condensed with pyridine-2-carbaldehyde or a substituted derivative under reflux in an appropriate solvent, such as ethanol, to yield the final this compound product.

This synthetic approach allows for the introduction of a wide variety of substituents on both the pyridine and thiourea moieties, facilitating the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

Antimicrobial Activity

Studies on related thiourea derivatives containing a pyridine ring have provided insights into their antimicrobial potential. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Key SAR Observations for Antimicrobial Activity:

  • Influence of Halogen Substituents: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F), on the phenyl ring of related thiourea derivatives has been shown to enhance antibacterial activity[1].

  • Effect of Methoxy Groups: Methoxy (-OCH3) groups, being electron-donating, have also been associated with significant antimicrobial activity in some series of pyridine derivatives[2].

  • Role of the Thiourea Moiety: The thiourea scaffold itself is a known toxophore and contributes significantly to the antimicrobial properties of these compounds. The N-H and C=S groups are often involved in binding to biological targets[1].

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate microbial cell membranes[3].

Anticancer Activity

This compound derivatives and related compounds have been investigated for their cytotoxic effects against various cancer cell lines. The anticancer activity is typically assessed using assays like the MTT assay to determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key SAR Observations for Anticancer Activity:

  • Electron-Withdrawing Groups: Similar to antimicrobial activity, the presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), on the aromatic rings of thiourea derivatives has been correlated with potent anticancer activity[1][4].

  • Substitution Pattern: The position of substituents on the aromatic rings can significantly impact activity. For instance, in some series of bis-thiourea derivatives, meta-substituted compounds showed higher potency compared to their para-substituted counterparts[1].

  • Pyridine Ring as a Pharmacophore: The pyridine ring is a common scaffold in many approved anticancer drugs and its presence in this class of compounds is crucial for their activity[2][5]. It can participate in hydrogen bonding and π-π stacking interactions with biological targets.

  • Hybrid Molecules: Incorporating the this compound scaffold into hybrid molecules with other known anticancer pharmacophores can lead to compounds with enhanced potency and selectivity[5].

Comparative Biological Data

Table 1: Antimicrobial Activity (MIC) of Selected Thiourea Derivatives

Compound TypeSubstituentsTest OrganismMIC (µg/mL)Reference
Pyrimidine-thioureap-ChlorophenylS. aureus0.87 (µM/ml)[6]
Pyrimidine-thioureap-NitrophenylB. subtilis0.96 (µM/ml)[6]
Pyrimidine-thioureap-MethoxyphenylE. coli0.91 (µM/ml)[6]
Thiazole-thiourea4-FluorophenylS. aureus1.3 (µM)[3]

Table 2: Anticancer Activity (IC50) of Selected Thiourea Derivatives

Compound TypeSubstituentsCell LineIC50 (µM)Reference
Bis-thiourea4-Fluorophenyl (meta)MOLT-3 (Leukemia)1.20[1][4]
Bis-thiourea3,5-di(Trifluoromethyl)phenyl (meta)HepG2 (Liver Cancer)1.50[1][4]
Bis-thiourea4-(Trifluoromethyl)phenyl (meta)HuCCA-1 (Cholangiocarcinoma)14.47[4]
N-aryl-N'-benzylureaTrifluoromethyl on phenylA549 (Lung Cancer)-[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of (E)-1-(pyridin-2-ylmethylene)thiourea

A solution of thiosemicarbazide (1 mmol) in ethanol (20 mL) is added to a solution of pyridine-2-carbaldehyde (1 mmol) in ethanol (10 mL). A few drops of a catalyst, such as concentrated sulfuric acid, may be added. The mixture is then refluxed for a specified period (typically 2-4 hours). The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours. A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound derivatives and a conceptual representation of their structure-activity relationship.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Pyridine_Carbaldehyde Pyridine-2-carbaldehyde (or substituted analog) Condensation Condensation Reaction Pyridine_Carbaldehyde->Condensation Thiosemicarbazide Thiosemicarbazide (or substituted analog) Thiosemicarbazide->Condensation Product (Pyridin-2-ylmethylideneamino) -thiourea Derivative Condensation->Product Antimicrobial Antimicrobial Screening (e.g., MIC determination) Product->Antimicrobial Anticancer Anticancer Screening (e.g., MTT assay) Product->Anticancer SAR_Analysis SAR Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

SAR_Concept cluster_substituents Structural Modifications cluster_activity Biological Activity Core This compound Scaffold R1 R1: Substituents on Pyridine Ring (e.g., -H, -CH3, -Cl, -OCH3) Core->R1 Influence R2 R2: Substituents on Terminal Nitrogen (e.g., -H, -Alkyl, -Aryl) Core->R2 Influence Antimicrobial_Activity Antimicrobial Activity R1->Antimicrobial_Activity Anticancer_Activity Anticancer Activity R1->Anticancer_Activity R2->Antimicrobial_Activity R2->Anticancer_Activity

Caption: Conceptual diagram illustrating the structure-activity relationship of this compound derivatives.

References

A Comparative Analysis of the Biological Activity of Pyridine-Containing Thioureas

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the anticancer, antimicrobial, and enzyme inhibitory properties of a promising class of synthetic compounds.

Pyridine-containing thioureas have emerged as a versatile and highly promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their efficacy across various therapeutic areas, supported by experimental data from recent studies. The inherent structural flexibility and hydrogen-bonding capabilities of the thiourea moiety, combined with the diverse functionalities of the pyridine ring, allow for the rational design of potent and selective agents targeting a range of biological processes.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Pyridine-containing thioureas have shown significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A notable study synthesized a series of pyridine-ureas and evaluated their anti-proliferative activity.[1][2] Compound 8e was identified as a particularly potent derivative, displaying an IC50 value of 0.22 µM against the MCF-7 breast cancer cell line, making it significantly more active than the standard drugs Doxorubicin and Sorafenib.[1] Furthermore, compounds 8b and 8e demonstrated inhibitory activity against VEGFR-2, a key mediator of angiogenesis, with IC50 values of 5.0 µM and 3.93 µM, respectively.[1][3]

Another investigation into thiourea derivatives revealed that compound 20 exhibited high antitumor activity against MCF-7 and SkBR3 breast cancer cells, with IC50 values of 1.3 µM and 0.7 µM, respectively.[4] The structure-activity relationship suggests that thiourea derivatives are generally more active than their urea counterparts.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
8e MCF-70.22Doxorubicin1.93[1]
Sorafenib4.50[1]
8n MCF-71.88Doxorubicin1.93[1]
Sorafenib4.50[1]
Compound 20 MCF-71.3--[4]
SkBR30.7--[4]
Compound 34 HepG26.7Doxorubicin7.5[4]
HCT1163.2Doxorubicin8.3[4]
MCF-712.4Doxorubicin4.6[4]
Compound 6 MOLT-35.07Etoposide>50[5]
HepG216.28Etoposide26.05[5]
Compound 22 T47D7.10Etoposide10.15[5]
HepG28.81Etoposide26.05[5]
Experimental Protocols:

In Vitro Anti-proliferative Activity Assay (MTT Assay):

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the pyridine-containing thiourea derivatives for 48 or 72 hours.

  • Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

VEGFR-2 Enzyme Inhibition Assay: The inhibitory activity against VEGFR-2 was measured using an anti-phosphotyrosine antibody with the AlphaScreen system. The concentration of the test compound that causes 50% inhibition (IC50) was calculated from the concentration-inhibition response curve.[1]

anticancer_pathway Ligand Pyridine-Thiourea Derivative VEGFR2 VEGFR-2 Ligand->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of the VEGFR-2 signaling pathway by pyridine-thiourea derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Pyridine-containing thioureas have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is often attributed to their ability to disrupt essential cellular processes in microorganisms.

Antibacterial and Antitubercular Activity

Several novel thiourea derivatives containing a pyridine scaffold have been synthesized and evaluated for their antitubercular potential. In one study, compound 4 exhibited the most promising activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) range of 8–128 µg/mL.[6][7] Another derivative, compound 3 , showed MIC values of 16 and 32 µg/mL against isoniazid-resistant and ethambutol-resistant strains, respectively.[7]

Furthermore, a thiourea derivative, TD4 , was found to be highly effective against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 2 µg/mL.[8] The compound showed selective activity, with no significant effect on Gram-negative bacteria.[8]

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 4 Mycobacterium tuberculosis8–128[6]
Compound 3 M. tuberculosis (INH-R)16[7]
M. tuberculosis (EMB-R)32[7]
TD4 Staphylococcus aureus (MRSA)2[8]
Fluorinated Pyridine Derivative Gram-positive & Gram-negative bacteria1.95–15.63[9]
Experimental Protocols:

Microplate Nitrate Reductase Assay (MNRA) for Antitubercular Activity:

  • Bacterial suspensions of Mycobacterium tuberculosis were prepared and adjusted to a specific turbidity.

  • The bacterial suspensions were added to 96-well microplates containing serial dilutions of the test compounds.

  • The plates were incubated for a defined period.

  • A solution of nitrate reductase substrate was added to each well.

  • After further incubation, the development of a color change, indicating the reduction of nitrate to nitrite by viable bacteria, was assessed.

  • The MIC was determined as the lowest concentration of the compound that prevented this color change.[6]

Broth Microdilution Method for Antibacterial Activity:

  • Bacterial strains were cultured in an appropriate broth medium.

  • Serial dilutions of the test compounds were prepared in a 96-well microplate.

  • A standardized inoculum of the bacterial suspension was added to each well.

  • The plates were incubated at 37°C for 24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[10]

experimental_workflow Start Start Synthesis Synthesis of Pyridine- Containing Thioureas Start->Synthesis Characterization Structural Characterization (FT-IR, NMR, MS) Synthesis->Characterization Screening Biological Activity Screening Characterization->Screening Anticancer Anticancer Assays (MTT, VEGFR-2) Screening->Anticancer Antimicrobial Antimicrobial Assays (MNRA, Broth Dilution) Screening->Antimicrobial Enzyme Enzyme Inhibition (α-glucosidase, etc.) Screening->Enzyme Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR End Conclusion SAR->End

General workflow for the synthesis and biological evaluation of pyridine-thioureas.

Enzyme Inhibition: Modulating Key Biological Targets

The ability of pyridine-containing thioureas to inhibit specific enzymes is a key aspect of their therapeutic potential. These compounds have shown inhibitory activity against enzymes involved in various diseases, including diabetes and cancer.

A series of pyrimidine-based thiourea compounds were investigated for their inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate metabolism.[11] Several derivatives of thiosemicarbazide and thiourea have been reported to exhibit high inhibitory activity against this enzyme.[11] In a separate study, novel pyrimidine-linked acyl thiourea derivatives were found to be potent inhibitors of α-amylase and proteinase K.[12] Compounds 6j and 6g were the most potent α-amylase inhibitors with IC50 values of 1.478 µM and 1.509 µM, respectively, comparable to the standard drug acarbose (IC50 = 1.063 µM).[12] Against proteinase K, compounds 6a , 6f , and 6e showed high inhibitory activity.[12]

Furthermore, sulphonyl thiourea compounds containing a pyrimidine ring have been identified as dual inhibitors of carbonic anhydrase (CA) isoforms I, II, IX, and XII.[13] Compound 7c exhibited strong inhibitory activity against all four tested hCA enzymes, while compound 7f was a potent inhibitor of hCA I, II, and XII.[13]

Compound/DerivativeEnzymeIC50 (µM)Reference DrugIC50 (µM)Reference
6j α-Amylase1.478 ± 0.051Acarbose1.063 ± 0.013[12]
6g α-Amylase1.509 ± 0.039Acarbose1.063 ± 0.013[12]
6a Proteinase K1.790 ± 0.079Phenylmethyl sulfonyl fluoride0.119 ± 0.014[12]
6f Proteinase K1.794 ± 0.080Phenylmethyl sulfonyl fluoride0.119 ± 0.014[12]
6e Proteinase K1.795 ± 0.080Phenylmethyl sulfonyl fluoride0.119 ± 0.014[12]
7f Carbonic Anhydrase IIKᵢ = 31.42 ± 6.15 nM--[13]
7d Carbonic Anhydrase XIIKᵢ = 111.0 ± 12.3 nM--[13]
Experimental Protocols:

α-Amylase Inhibition Assay:

  • A solution of α-amylase was pre-incubated with the test compound at a specific temperature.

  • A starch solution was added to initiate the enzymatic reaction.

  • The reaction was stopped after a defined time by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • The mixture was heated to develop the color and then cooled.

  • The absorbance was measured at a specific wavelength (e.g., 540 nm).

  • The percentage of inhibition was calculated, and the IC50 value was determined.[12]

Proteinase K Inhibition Assay:

  • A solution of proteinase K was pre-incubated with the test compound.

  • A substrate solution (e.g., casein) was added to start the reaction.

  • The reaction was incubated and then terminated by adding a precipitating agent (e.g., trichloroacetic acid).

  • The mixture was centrifuged, and the absorbance of the supernatant was measured at a specific wavelength (e.g., 280 nm) to determine the amount of hydrolyzed substrate.

  • The IC50 value was calculated from the dose-response curve.[12]

synthesis_logic PyridineAmine Pyridine Derivative (e.g., Aminopyridine) Reaction Reaction (Reflux) PyridineAmine->Reaction Isothiocyanate Isothiocyanate (e.g., Benzoyl Isothiocyanate) Isothiocyanate->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction in Product Pyridine-Containing Thiourea Reaction->Product

Logical relationship in the synthesis of pyridine-containing thioureas.

References

(Pyridin-2-ylmethylideneamino)thiourea vs. Other Heterocyclic Thioureas in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic thiourea derivatives. Their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, make them a fertile ground for drug discovery. This guide provides a comparative analysis of (Pyridin-2-ylmethylideneamino)thiourea and its analogs against other heterocyclic thioureas, supported by experimental data, to aid in the development of new and effective drug candidates.

Performance Comparison of Heterocyclic Thioureas

This compound, a member of the pyridine-containing thiosemicarbazones, has demonstrated notable biological activity. This section compares its performance with other heterocyclic thioureas, such as those containing pyrimidine, thiazole, and quinazoline moieties. The data presented is a compilation from various studies and aims to provide a comprehensive overview of their potential in drug design.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of enzymes crucial for cancer cell proliferation and survival, as well as the induction of apoptosis.

Table 1: Comparative Anticancer Activity of Heterocyclic Thioureas

Compound ClassSpecific Compound/DerivativeCancer Cell Line/ModelActivity (IC50 / % T/C)Reference
Pyridine Thiourea 3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)% T/C = 246 at 40 mg/kg[1]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)% T/C = 255 at 10 mg/kg[1]
5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide ReductaseIC50 = 1.3 µM[2]
5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide ReductaseIC50 = 1.0 µM[2]
Pyridine-3-carbaldehyde thiosemicarbazoneM-14 (melanoma)IC50 = 3.36 µM[3]
Pyridine-thiourea precursor (1a)HEp-2 (larynx carcinoma)IC50 = 7.5 µg/mL[4]
Pyrimidine Thiourea Sulphonyl thiourea derivative (7c)MCF-7 (breast cancer)IC50 = 12.44 µM[5]
Sulphonyl thiourea derivative (7b)A549 (lung cancer)IC50 = 12.13 µM[5]
Thiazole Thiourea Thiazole-based thiourea derivative (4h)DNA Gyrase (S. aureus)IC50 = 1.25 µM[6]
Quinazoline Thiourea Alkylthiourea quinazoline derivative (19)NF-κB inhibition (THP-1)IC50 = 0.84 µM (for IL-6)[7]

% T/C (Treated/Control) is a measure of antitumor efficacy in vivo, where a higher value indicates better activity.

Antimicrobial Activity

The thiourea scaffold is also a key feature in many compounds with potent antimicrobial properties. Their ability to inhibit essential bacterial enzymes or disrupt cell wall integrity makes them attractive candidates for new antibiotic development.

Table 2: Comparative Antimicrobial Activity of Heterocyclic Thioureas

Compound ClassSpecific Compound/DerivativeMicroorganismActivity (MIC)Reference
Pyridine Thiourea Pyridine-2-carbaldehyde thiosemicarbazoneKlebsiella pneumoniaePromising inhibitory effects[8]
Pyridine-triazole derivative (127i)E. coli1.95 µg/mL[9]
Pyridine-triazole derivative (127i)S. aureus3.9 µg/mL[9]
Thiazole Thiourea Thiazole-thiourea derivative (4c)S. aureus0.78 µg/mL[6]
Thiazole-thiourea derivative (4g)E. coli1.56 µg/mL[6]
Thiazole-thiourea derivative (4h)S. aureus0.78 µg/mL[6]
General Thiourea N-benzoyl-N'-(2,6-dichlorophenyl)-thiourea (5g)E. coli32 µg/mL[10][11]
N-benzoyl-N'-(4-bromophenyl)-thiourea (5h)S. aureus32 µg/mL[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through a condensation reaction between a pyridine-2-carboxaldehyde derivative and thiosemicarbazide or a substituted thiosemicarbazide.

General Procedure:

  • Dissolve the pyridine-2-carboxaldehyde derivative in a suitable solvent, such as ethanol.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reflux the reaction mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (solubilized in a suitable solvent like DMSO, with the final DMSO concentration typically below 0.5%) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of heterocyclic thioureas are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Inhibition of Ribonucleotide Reductase by Pyridine Thioureas

Pyridine-containing thiosemicarbazones are known inhibitors of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. By inhibiting RNR, these compounds effectively halt cell proliferation.

RNR_Inhibition cluster_pathway DNA Synthesis Pathway Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) DNA_Synthesis DNA Synthesis & Cell Proliferation Deoxyribonucleotides->DNA_Synthesis RNR->Deoxyribonucleotides Product Pyridinyl_Thiourea This compound & Analogs Pyridinyl_Thiourea->RNR Inhibition

Ribonucleotide Reductase Inhibition by Pyridine Thioureas
Modulation of NF-κB Signaling Pathway by Quinazoline Thioureas

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Certain heterocyclic thioureas, particularly quinazoline derivatives, have been shown to inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects.[7]

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to NFkB_IkB_complex NF-κB/IκB (Inactive Complex) Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Quinazoline_Thiourea Quinazoline Thiourea Derivatives Quinazoline_Thiourea->NFkB_p65_p50 Inhibits Nuclear Translocation

NF-κB Pathway Inhibition by Quinazoline Thioureas
Induction of Apoptosis by Heterocyclic Thioureas

A common mechanism of action for many anticancer thiourea derivatives is the induction of apoptosis, or programmed cell death. This can occur through various signaling cascades, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

Apoptosis_Induction cluster_pathway Apoptosis Pathway Cell_Stress Cellular Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Induces Caspase_9 Caspase-9 (Initiator) Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Heterocyclic_Thiourea Heterocyclic Thioureas Heterocyclic_Thiourea->Cell_Stress Causes

Apoptosis Induction by Heterocyclic Thioureas

Conclusion

This compound and other heterocyclic thioureas represent a versatile and promising class of compounds in drug design. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive scaffolds for the development of novel therapeutics. The pyridine moiety in this compound and its analogs appears to be particularly effective in conferring potent anticancer activity, primarily through the inhibition of ribonucleotide reductase. In comparison, other heterocyclic systems like pyrimidine, thiazole, and quinazoline offer opportunities to target different enzymes and signaling pathways, thereby providing a diverse arsenal for tackling various diseases. Further structure-activity relationship (SAR) studies and lead optimization are warranted to fully exploit the therapeutic potential of this fascinating class of compounds.

References

Spectroscopic comparison of different (Pyridin-2-ylmethylideneamino)thiourea polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of two polymorphic forms of (Pyridin-2-ylmethylideneamino)thiourea is presented, offering insights for researchers, scientists, and professionals in drug development. This guide details the structural and spectroscopic differences between polymorphs, supported by experimental data and methodologies.

Spectroscopic and Structural Comparison of Thiourea Polymorphs

Table 1: Crystallographic Data for Polymorphs of 1-(4-methylpyridin-2-yl)thiourea [1]

ParameterPolymorph 1αPolymorph 1β
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
Z (molecules/unit cell)48

These crystallographic differences, particularly in the arrangement and number of molecules in the unit cell, will influence their vibrational modes and chemical shifts observed in spectroscopic analyses.

Inferred Spectroscopic Differences

Based on the structural data, the following spectroscopic differences can be anticipated:

  • Infrared (IR) and Raman Spectroscopy: The variations in hydrogen bonding patterns between the two polymorphs will lead to shifts in the vibrational frequencies of the N-H, C=S, and C=N groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR would likely show different chemical shifts for the carbon and nitrogen atoms involved in the distinct intermolecular interactions of each polymorph. In solution, however, the polymorphs would likely give identical spectra as the crystal lattice is broken down.[1]

  • UV-Vis Spectroscopy: Differences in the π-π stacking and molecular conformation could result in slight shifts in the absorption maxima.

Experimental Protocols

Detailed experimental protocols for the characterization of such polymorphs would typically involve the following:

Single-Crystal X-ray Diffraction:

  • Crystals of each polymorph are mounted on a goniometer.

  • Data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The structures are solved and refined using appropriate software packages to determine the crystal system, space group, and atomic coordinates.

¹H and ¹³C NMR Spectroscopy:

  • Spectra are recorded at room temperature on a spectrometer, such as a Varian INOVA 500 NMR spectrometer.[1]

  • Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Chemical shifts are referenced to the residual solvent signals (e.g., δ = 2.50 ppm for ¹H and δ = 39.51 ppm for ¹³C in DMSO-d₆).[1]

Visualizing the Workflow and Polymorphic Relationship

To illustrate the process of comparing these polymorphs, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_polymorphs Polymorph Isolation cluster_analysis Spectroscopic & Structural Analysis cluster_comparison Comparative Analysis synthesis Synthesis of 1-(4-methylpyridin-2-yl)thiourea crystallization Crystallization under different conditions synthesis->crystallization polymorph_a Polymorph 1α crystallization->polymorph_a Condition A polymorph_b Polymorph 1β crystallization->polymorph_b Condition B xrd Single-Crystal X-ray Diffraction polymorph_a->xrd nmr NMR Spectroscopy polymorph_a->nmr ir_raman IR/Raman Spectroscopy polymorph_a->ir_raman polymorph_b->xrd polymorph_b->nmr polymorph_b->ir_raman comparison Comparison of Spectroscopic & Structural Data xrd->comparison nmr->comparison ir_raman->comparison

Caption: Experimental workflow for comparing thiourea polymorphs.

logical_relationship cluster_structures Distinct Crystal Structures cluster_interactions Different Intermolecular Interactions cluster_spectra Resulting Spectroscopic Variations polymorphism Polymorphism in 1-(4-methylpyridin-2-yl)thiourea structure_a Polymorph 1α (Space Group: P2₁/c) polymorphism->structure_a structure_b Polymorph 1β (Space Group: P2₁/n) polymorphism->structure_b interactions Varied Hydrogen Bonding Patterns structure_a->interactions structure_b->interactions spectra Distinct Spectroscopic Signatures (IR, Raman, Solid-State NMR) interactions->spectra

Caption: Polymorphism and its effect on spectroscopic properties.

References

Evaluating the Cytotoxicity of Thiourea Derivatives on Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Thiourea derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic effects against a variety of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of several (pyridin-2-ylmethylideneamino)thiourea analogs and other related thiourea compounds. The data presented is compiled from recent studies to aid researchers, scientists, and drug development professionals in evaluating the potential of these compounds as therapeutic agents.

Comparative Cytotoxicity Data

The cytotoxic effects of various thiourea derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The table below summarizes the IC50 values for selected thiourea derivatives against different human cancer cell lines, with doxorubicin and cisplatin included as common chemotherapy standards for comparison.

CompoundCell LineCell TypeIC50 (µM)Reference
Thiourea Derivatives
3-(trifluoromethyl)phenylthiourea analog 1 K-562Chronic Myelogenous Leukemiaseveral-fold more selective than cisplatin[1]
3-(trifluoromethyl)phenylthiourea analog 2 SW480Primary Colon Cancer1.5 - 8.9[1]
SW620Metastatic Colon Cancer1.5 - 8.9[1]
K-562Chronic Myelogenous Leukemia95-99% late apoptosis induction[1]
3-(trifluoromethyl)phenylthiourea analog 8 SW620Metastatic Colon Cancer1.5 - 8.9[1]
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) 24 MOLT-3T-cell Acute Lymphoblastic Leukemia1.62[2]
bis-trifluoromethyl analog 19 HepG2Liver Carcinoma1.50 - 18.82[3]
Sulphonyl thiourea 7b A549Lung Carcinoma12.13 ± 0.1[4]
Sulphonyl thiourea 7c HeLaCervical Carcinoma12.44 ± 0.3[4]
Standard Chemotherapeutics
DoxorubicinHeLaCervical Carcinoma1.83 ± 0.09[4]
A549Lung Carcinoma95.7 ± 0.2[4]
CisplatinK-562Chronic Myelogenous LeukemiaLess effective and selective than analogs 1 and 2[1]

Note: Lower IC50 values indicate higher cytotoxic potency. The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The evaluation of cytotoxicity is predominantly carried out using cell-based assays. The MTT assay is a widely adopted colorimetric method to assess cell viability.

MTT Assay for Cell Viability

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives or control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Thiourea derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration. One such pathway is the Wnt/β-catenin signaling pathway.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiourea Thiourea Derivative DestructionComplex Destruction Complex Thiourea->DestructionComplex Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Ub Ubiquitination & Degradation BetaCatenin->Ub TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulation & Translocation TargetGenes Target Gene Transcription (Proliferation, etc.) TCF_LEF->TargetGenes Nucleus Nucleus

Caption: Wnt/β-catenin signaling pathway inhibition by thiourea derivatives.

Some thiourea derivatives have been reported to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1] In the canonical pathway, the absence of a Wnt signal leads to the degradation of β-catenin by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation. Certain thiourea compounds can interfere with this pathway, leading to decreased proliferation and induction of apoptosis.

Other proposed mechanisms of action for different thiourea derivatives include the inhibition of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to their growth and survival.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of a novel compound is a multi-step process that begins with in vitro assays and can progress to more complex models.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Selectivity Testing (Normal vs. Cancer Cell Lines) B->C D Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) B->D C->D E In Vivo Studies (e.g., Animal Models) D->E F Lead Optimization E->F

Caption: General experimental workflow for cytotoxic drug discovery.

This guide provides a snapshot of the current research on the cytotoxicity of thiourea derivatives. The presented data and methodologies offer a foundation for researchers to design and interpret their own studies in the pursuit of novel and effective anticancer agents.

References

Comparative Docking Analysis of (Pyridin-2-ylmethylideneamino)thiourea Analogues and Other Inhibitors with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes quantitative docking data, details common experimental protocols, and visualizes relevant signaling pathways to facilitate a deeper understanding of the molecular interactions and potential therapeutic applications of compounds related to (Pyridin-2-ylmethylideneamino)thiourea.

Data Presentation: Comparative Docking Scores

The following tables present a summary of molecular docking data for various inhibitors against the selected protein targets. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger binding affinity.

Table 1: Comparative Docking Studies of Inhibitors against Mycobacterium tuberculosis InhA

Compound/AlternativePDB ID of TargetDocking Score (kcal/mol)Reference / Notes
Triclosan (Known Inhibitor)4U0J-7.33A known inhibitor used as a reference.
Gravacridonediol4U0J-10.80Exhibited the best binding affinity in a study of plant-derived compounds.
Chryso-obtusinNot Specified-8.92A promising phytochemical inhibitor.
EpisesaminNot Specified-8.74A natural lignan with good binding affinity.
Quercetin Analog (C00013874)Not Specified-10.95Identified through virtual screening of quercetin analogs.
Designed Thiourea Derivative (Comp. 14)4U0JMolDock Score: -132.579A newly designed thiourea derivative showing superior binding affinity.

Table 2: Comparative Docking Studies of Inhibitors against Bacterial Tyrosinase

Compound/AlternativePDB ID of TargetDocking Score (kcal/mol)Reference / Notes
Kojic Acid (Reference)2Y9X-4.84A standard tyrosinase inhibitor.
N-Phenylmorpholine-4-carbothioamide (HPMCT)Not Specified-7.01A thiourea derivative showing good binding energy.
Tosyl Piperazine-Dithiocarbamate (4d)Not Specified-7.3A rationally designed inhibitor with excellent tyrosinase inhibition.
Indole-Thiourea Derivative (4b)2Y9XNot explicitly stated, but showed high inhibitory activity.Demonstrates the potential of this class of compounds.
AmbazoneNot SpecifiedDocking simulations performed, showing key interactions.A thiourea-containing drug repositioned as a tyrosinase inhibitor.

Table 3: Comparative Docking Studies of Inhibitors against PI3Kα

Compound/AlternativePDB ID of TargetDocking Score (kcal/mol)Reference / Notes
Copanlisib (Standard Drug)4JPS-3.941A known pan-PI3K inhibitor.
Kinase Inhibitor (Compound 6943)4JPS-11.973Identified through virtual screening of kinase inhibitors.
Kinase Inhibitor (Compound 34100)4JPS-10.522Another promising hit from the virtual screen.
Pyridin-2-yl urea inhibitor (Compound 2)Not SpecifiedIC50 of 1.55 ± 0.27 nMHigh potency validated by in vitro bioassays.
Dimorpholinoquinazoline (7b)Not SpecifiedIC50 of ~50 µMA novel inhibitor of the PI3K/Akt/mTOR pathway.

Table 4: Comparative Docking Studies of Antagonists against Dopamine D2 Receptor

Compound/AlternativePDB ID of TargetDocking Score (kcal/mol)Reference / Notes
Risperidone (Atypical Antipsychotic)6CM4-10.34A commonly used antipsychotic drug.
Haloperidol (Typical Antipsychotic)6CM4-11.1A potent D2 receptor antagonist.
Flunarizine6CM4Showed the best docking score among a set of repurposed drugs.A drug with potential antipsychotic properties.
Pyridine-Based Imine (Compound 10)6CM4-7.07A synthesized compound showing interaction with the D2 receptor.
Risperidone DerivativePM0079251 (Homology Model)Binding energies used for QSAR modeling.Demonstrates the use of docking in model development.

Experimental Protocols

The methodologies for molecular docking studies, while varying in specific software and parameters, generally follow a consistent workflow. Below is a detailed, synthesized protocol based on the reviewed literature.

1. Preparation of the Protein Receptor:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm or AMBER.

  • The protein structure is then energy minimized to relieve any steric clashes and to obtain a stable conformation.

2. Ligand Preparation:

  • The 2D structure of the ligand, in this case, this compound or its analogs, is drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • The 2D structure is converted to a 3D structure.

  • The ligand's geometry is optimized, and charges are assigned using a suitable force field. For thiourea derivatives, the correct tautomeric and ionization states are crucial.

3. Docking Simulation:

  • A docking grid or box is defined around the active site of the protein. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature reports.

  • Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), Glide, or PyRx. These programs utilize various algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore different conformations and orientations of the ligand within the protein's active site.

  • The docking process generates multiple poses of the ligand, each with a corresponding binding energy score.

4. Analysis of Docking Results:

  • The docking poses are ranked based on their binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.

  • The interactions between the ligand and the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.

  • The results are often visualized using software like PyMOL or Discovery Studio to understand the binding mode of the ligand.

Mandatory Visualization

The following diagrams illustrate the signaling pathways associated with the target proteins and a general workflow for molecular docking.

G cluster_0 PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN (Tumor Suppressor) PIP3->PTEN Inhibition PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1->CellGrowth

Caption: PI3K/Akt signaling pathway, a key regulator of cell growth and survival in cancer.

G cluster_1 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion (inhibited) PKA Protein Kinase A cAMP->PKA Activation (reduced) CellularResponse Inhibition of Cellular Response PKA->CellularResponse

Caption: The inhibitory signaling pathway of the Dopamine D2 receptor.

G cluster_2 General Molecular Docking Workflow start Start prep_protein Protein Preparation (from PDB) start->prep_protein prep_ligand Ligand Preparation (2D to 3D) start->prep_ligand define_grid Define Binding Site (Grid Generation) prep_protein->define_grid docking Molecular Docking (e.g., AutoDock, MOE) prep_ligand->docking define_grid->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis visualization Visualization (e.g., PyMOL) analysis->visualization end End visualization->end

Caption: A generalized workflow for performing molecular docking studies.

Navigating the Translational Gap: A Comparative Analysis of (Pyridin-2-ylmethylideneamino)thiourea Compounds' In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in drug development is bridging the gap between promising in vitro results and successful in vivo outcomes. This guide provides a comparative overview of the efficacy of (Pyridin-2-ylmethylideneamino)thiourea compounds, a class of molecules with demonstrated therapeutic potential, in both laboratory settings and living organisms. By examining available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the translational potential of these compounds.

While a direct, comprehensive comparison is hampered by a notable scarcity of studies that evaluate the same this compound derivatives in both in vitro and in vivo models, this guide synthesizes the existing evidence to highlight key trends and inform future research directions. The available data primarily focuses on the in vitro antimicrobial and anticancer activities of this compound class.

In Vitro Efficacy: A Snapshot of Antimicrobial and Anticancer Potential

This compound and its derivatives have demonstrated significant activity against a range of pathogens and cancer cell lines in laboratory assays.

Antimicrobial Activity

Thiourea derivatives, including those with pyridine moieties, have shown broad-spectrum antimicrobial effects.[1][2][3][4] Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3] The primary metric for in vitro antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Summary of In Vitro Antimicrobial Activity of Selected Thiourea Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Nicotinoyl thioureasS. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa31.25 - 62.5[3]
Thiourea Derivative (TD4)Methicillin-resistant Staphylococcus aureus (MRSA)2[5]
Monosubstituted thioureas (p-chloro derivative)Mycobacterium tuberculosis1[6]
Disubstituted thioureas (2,4-difluoro derivative)Mycobacterium tuberculosis2[6]
Anticancer Activity

In the realm of oncology, this compound analogues have been investigated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

Table 2: Summary of In Vitro Anticancer Activity of Selected Pyridine-Urea/Thiourea Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Pyridine-urea 8eMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)[7][8][9]
Pyridine-urea 8nMCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)[7][8][9]
Sulphonyl thiourea 7bA549 (Lung Cancer)12.13[10]
Fluoro-thiourea 13HuCCA-1 (Cholangiocarcinoma)14.47[11]
Fluoro-thiourea 14HepG2, A549, MDA-MB-2311.50 - 16.67[11]
Fluoro-thiourea 10MOLT-3 (Leukemia)1.20[11]
Fluoro-thiourea 22T47D (Breast Cancer)7.10[11]

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the typical experimental procedures employed to determine the in vitro efficacy of this compound compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[2]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density, typically standardized using a spectrophotometer.

  • Compound Dilution: The test compound is serially diluted in the broth medium within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Signaling Pathways and Mechanisms of Action

While extensive in vivo data is lacking, in vitro studies have begun to shed light on the potential mechanisms through which these compounds exert their therapeutic effects.

One identified mechanism of action for some thiourea derivatives is the inhibition of specific enzymes. For instance, certain sulphonyl thiourea compounds have been shown to inhibit carbonic anhydrase isoenzymes (hCA I, II, IX, and XII), which are involved in cancer progression.[10] Similarly, some pyridine-urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7][8][9]

Signaling_Pathway Compound (Pyridin-2-ylmethylideneamino) thiourea Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition CarbonicAnhydrase Carbonic Anhydrase (hCA IX, XII) Compound->CarbonicAnhydrase Inhibition Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis pH_Regulation Tumor pH Regulation CarbonicAnhydrase->pH_Regulation TumorGrowth Tumor Growth and Proliferation Angiogenesis->TumorGrowth pH_Regulation->TumorGrowth

Caption: Potential mechanisms of action for pyridine-thiourea derivatives.

The Path Forward: Addressing the In Vivo Data Deficit

The presented in vitro data underscores the significant therapeutic promise of this compound compounds. However, the lack of corresponding in vivo studies represents a substantial knowledge gap. To advance these compounds towards clinical application, future research must prioritize the following:

  • In Vivo Efficacy Studies: Conducting well-designed animal studies to evaluate the efficacy of promising in vitro candidates in treating infections and cancers.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to understand their behavior in a living system.

  • Toxicity and Safety Assessment: Rigorous evaluation of the potential side effects and toxicity profiles of these compounds in animal models.

By systematically addressing these research priorities, the scientific community can effectively translate the in vitro potential of this compound compounds into tangible therapeutic benefits.

Experimental_Workflow Synthesis Compound Synthesis This compound InVitro In Vitro Efficacy Testing Synthesis->InVitro Antimicrobial Antimicrobial Assays (MIC) InVitro->Antimicrobial Anticancer Anticancer Assays (IC50) InVitro->Anticancer Promising Identification of Promising Candidates Antimicrobial->Promising Anticancer->Promising InVivo In Vivo Efficacy & Safety Testing (Animal Models) Promising->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Toxicity Toxicity Studies InVivo->Toxicity Clinical Pre-clinical/Clinical Development InVivo->Clinical

Caption: A proposed workflow for drug development of these compounds.

References

Safety Operating Guide

Proper Disposal of (Pyridin-2-ylmethylideneamino)thiourea: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (Pyridin-2-ylmethylideneamino)thiourea is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, a derivative of thiourea and pyridine, must be treated as hazardous waste, considering the toxicological and ecotoxicological properties of its parent structures. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, bench paper) as hazardous chemical waste.

    • Segregate this waste from other waste streams, such as non-hazardous trash, sharps, and biological waste.

  • Waste Collection and Containment:

    • Collect solid waste in a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • For solutions containing this compound, use a labeled, leak-proof container. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS guidelines.

    • The waste container label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Toxic," "Carcinogen Suspect," "Ecotoxic")

      • The date of accumulation

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area should be secure, well-ventilated, and away from heat, open flames, or incompatible chemicals.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The recommended method for final disposal is high-temperature incineration at an approved hazardous waste facility.[1] This method is effective in destroying the organic structure of the compound, minimizing its environmental impact.

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1]

Hazard Profile Summary

The disposal protocol is informed by the hazards associated with the thiourea and pyridine components of the molecule. The following table summarizes key hazard data.

Hazard ClassificationThioureaPyridineRelevance to Disposal
Acute Oral Toxicity Category 4: Harmful if swallowed[2][3]Category 4: Harmful if swallowed[2]Warrants careful handling to prevent ingestion and mandates disposal as toxic waste.
Carcinogenicity Category 2: Suspected of causing cancer[2][3]Not classifiedRequires handling as a potential carcinogen and disposal in a manner that destroys the compound.
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child[3]Not classifiedReinforces the need for stringent containment and controlled disposal.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[2][3]Data not prominent, but discharge to environment must be avoidedProhibits disposal down the drain and necessitates environmentally sound disposal methods like incineration.
Flammability Not classified as flammableCategory 2: Highly flammable liquid and vapor[2]While the solid derivative may not be as flammable as liquid pyridine, this property necessitates keeping the waste away from ignition sources.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled, sealed solid hazardous waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed liquid hazardous waste container. waste_type->liquid_waste Liquid segregate Segregate from other waste streams. solid_waste->segregate liquid_waste->segregate storage Store in designated Satellite Accumulation Area. segregate->storage contact_ehs Contact Institutional EHS for Pickup. storage->contact_ehs disposal Final Disposal by Licensed Contractor (High-Temperature Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Pyridin-2-ylmethylideneamino)thiourea. The following procedures are based on the safety profiles of the structurally related compounds thiourea and thiosemicarbazide, in the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this compound with caution, assuming it may share similar hazards.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).[2]Gloves must be inspected for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves in accordance with laboratory and local regulations.[1] Wash and dry hands thoroughly after handling.[1]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1][3]The type of respirator will depend on the concentration and nature of the airborne contaminant. A dust respirator should be used for handling the solid form if it is dusty.[3] Ensure proper fit and training before using a respirator.
Protective Clothing A lab coat or a full chemical-protective suit.[1] Closed-toe shoes are mandatory.Lab coats should be buttoned completely. Remove and launder contaminated clothing promptly.[1] Consider a complete suit for large-scale operations or in case of a significant spill.[1]

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Keep the container tightly closed when not in use.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Store in a locked cabinet or room to restrict access.[3]

2. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust.[1]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[3]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[1]

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or relevant safety information) B Don Personal Protective Equipment (PPE) A->B Proceed once understood C Prepare work area in fume hood B->C D Weigh this compound C->D E Prepare solution D->E F Perform experiment E->F G Decontaminate glassware and equipment F->G H Segregate and label hazardous waste F->H During experiment G->H I Dispose of waste via approved channels H->I J Doff PPE and wash hands I->J

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Pyridin-2-ylmethylideneamino)thiourea
Reactant of Route 2
Reactant of Route 2
(Pyridin-2-ylmethylideneamino)thiourea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.